5-Chloro-6-methylpyrimidin-4-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-chloro-6-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3/c1-3-4(6)5(7)9-2-8-3/h2H,1H3,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTRUFLKTFQXHEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10656517 | |
| Record name | 5-Chloro-6-methylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10656517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13040-89-6 | |
| Record name | 5-Chloro-6-methylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10656517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Chloro-6-methylpyrimidin-4-amine (CAS 13040-89-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloro-6-methylpyrimidin-4-amine is a substituted pyrimidine that serves as a valuable building block in medicinal chemistry. While extensive public data on its specific biological activities are limited, its structural motifs are present in numerous compounds with significant pharmacological properties, particularly as kinase inhibitors. This guide provides a comprehensive overview of its chemical properties, a plausible synthesis route, and its potential applications in drug discovery. Detailed experimental protocols for the evaluation of similar compounds are also presented to facilitate further research and development.
Chemical and Physical Properties
This compound is a solid at room temperature with the molecular formula C₅H₆ClN₃.[1] It is characterized by a pyrimidine core, which is a key scaffold in many biologically active molecules. The presence of an amino group, a chloro group, and a methyl group provides multiple sites for chemical modification, making it a versatile intermediate in organic synthesis.
| Property | Value | Reference |
| CAS Number | 13040-89-6 | [1] |
| Molecular Formula | C₅H₆ClN₃ | [1] |
| Molecular Weight | 143.57 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Boiling Point | 265.421°C at 760 mmHg | |
| Storage | Room temperature, away from light, in an inert atmosphere |
Synthesis and Chemical Reactivity
Proposed Synthesis
A likely synthetic route to this compound involves the regioselective amination of a dichloromethylpyrimidine precursor, such as 4,5-dichloro-6-methylpyrimidine. The greater reactivity of the chlorine atom at the C4 position of the pyrimidine ring towards nucleophilic aromatic substitution (SNAr) would favor the formation of the desired product.
Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure based on the principles of nucleophilic aromatic substitution on dichloropyrimidines.
-
Reaction Setup: In a sealed reaction vessel, dissolve 4,5-dichloro-6-methylpyrimidine (1 equivalent) in a suitable solvent such as ethanol or isopropanol.
-
Addition of Ammonia: Add a solution of ammonia in the chosen solvent (2-3 equivalents).
-
Reaction Conditions: Heat the mixture at a temperature ranging from 80-120°C for several hours. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The solvent is then removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield this compound.
Chemical Reactivity
The chloro and amino groups on the pyrimidine ring are amenable to further functionalization. The chlorine atom can be displaced by other nucleophiles or participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to introduce a wide range of substituents. The amino group can be acylated, alkylated, or used as a handle for further derivatization.
Potential Biological Activity and Applications in Drug Discovery
Derivatives of structurally similar aminopyrimidines have shown potent inhibitory activity against various kinases.
| Related Compound Class | Target Kinase(s) | Reported Activity (IC₅₀) |
| 2-Aminopyrimidine Derivatives | PLK4 | < 10 nM |
| 2-(Aminopyrimidinyl)thiazole-5-carboxamides | Src/Abl | Potent inhibition |
| Aminopyrimidine Derivatives | EGFR | Significant inhibition |
This suggests that this compound is a promising starting point for the synthesis of libraries of compounds to be screened for kinase inhibitory activity.
Experimental Protocols for Biological Evaluation
The following are detailed, generalized protocols for assays that would be employed to evaluate the biological activity of compounds derived from the this compound scaffold.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
-
Reagent Preparation:
-
Prepare a 2X kinase solution in kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare a 2X substrate/ATP solution in kinase buffer.
-
Prepare serial dilutions of the test compound in DMSO, then dilute in kinase buffer.
-
-
Kinase Reaction:
-
Add 5 µL of the test compound solution to the wells of a 384-well plate.
-
Add 10 µL of the 2X kinase solution to each well.
-
Incubate at room temperature for 10 minutes.
-
Initiate the reaction by adding 10 µL of the 2X substrate/ATP solution.
-
Incubate at 30°C for 1 hour.
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the activity of the kinase inhibitor.
-
Calculate IC₅₀ values by plotting the percentage of inhibition against the compound concentration.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).
-
Incubate for 48-72 hours.
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate at 37°C for 4 hours.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
-
Signaling Pathway Context
Given the prevalence of aminopyrimidine-based compounds as kinase inhibitors, derivatives of this compound could potentially target a variety of signaling pathways implicated in cancer and other diseases. A common target for such inhibitors is the ATP-binding pocket of protein kinases, leading to the downregulation of proliferative and survival signaling.
Conclusion
This compound is a strategically important chemical intermediate with significant potential in the field of drug discovery. Its versatile structure allows for the generation of diverse compound libraries, particularly for the development of novel kinase inhibitors. While direct biological data for this specific compound is sparse, the well-documented activity of related aminopyrimidine derivatives provides a strong rationale for its use in the development of new therapeutic agents. The experimental protocols and workflows detailed in this guide offer a framework for researchers to unlock the potential of this and similar scaffolds.
References
An In-depth Technical Guide on the Physicochemical Properties of 5-Chloro-6-methylpyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloro-6-methylpyrimidin-4-amine is a substituted pyrimidine derivative of interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its physicochemical properties, leveraging available computed data. Due to a scarcity of published experimental data for this specific compound, this document also presents generalized experimental protocols for the synthesis and analysis of similar aminopyrimidine compounds, offering a foundational framework for researchers. Furthermore, this guide includes illustrative diagrams of a generic synthesis workflow and a hypothetical signaling pathway to provide context for its potential applications.
Physicochemical Properties
Quantitative data for the physicochemical properties of this compound are limited primarily to computed values. The following tables summarize the available information. It is crucial to note that experimental validation of these properties is recommended for any application.
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 13040-89-6 | [1][2] |
| Molecular Formula | C₅H₆ClN₃ | [1] |
| Canonical SMILES | CC1=C(C(=NC=N1)N)Cl | [1] |
| InChI | InChI=1S/C5H6ClN3/c1-3-4(6)5(7)9-2-8-3/h2H,1H3,(H2,7,8,9) | [1] |
| InChIKey | LTRUFLKTFQXHEC-UHFFFAOYSA-N | [1] |
| Property | Value | Type | Source |
| Molecular Weight | 143.57 g/mol | Computed | [1] |
| Boiling Point | 265.421 °C at 760 mmHg | Predicted | [3] |
| Melting Point | No data available | - | |
| Solubility | No data available | - | |
| pKa | No data available | - | |
| logP (XLogP3) | 0.9 | Computed | [1] |
| Topological Polar Surface Area | 51.8 Ų | Computed | [1] |
| Hydrogen Bond Donors | 1 | Computed | [1] |
| Hydrogen Bond Acceptors | 3 | Computed | [1] |
| Rotatable Bond Count | 0 | Computed | [1] |
Experimental Protocols
General Synthesis of Substituted Aminopyrimidines
A common route for the synthesis of aminopyrimidines involves the nucleophilic substitution of a halogenated pyrimidine precursor. The following is a generalized, hypothetical protocol.
Reaction Scheme:
Materials:
-
A suitable dichloromethylpyrimidine precursor
-
Ammonia (in a suitable solvent, e.g., ethanol or as ammonium hydroxide)
-
Solvent (e.g., ethanol, isopropanol)
-
Stirring apparatus
-
Heating apparatus with temperature control
-
Reaction vessel
-
Filtration apparatus
-
Recrystallization solvents
Procedure:
-
Dissolve the dichloromethylpyrimidine precursor in a suitable solvent in a reaction vessel.
-
Add the ammonia solution to the reaction mixture.
-
Heat the mixture to a specified temperature (e.g., reflux) and maintain for a period determined by reaction monitoring (e.g., via TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
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If a precipitate forms, collect the solid by filtration.
-
Wash the collected solid with a cold solvent to remove impurities.
-
Purify the crude product by recrystallization from an appropriate solvent system to yield the final product.
-
Dry the purified product under vacuum.
General Analytical Methods for Characterization
The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques.
High-Performance Liquid Chromatography (HPLC):
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Mass Spectrometry (MS):
-
Mass spectrometry, often coupled with HPLC (LC-MS), can be used to confirm the molecular weight of the compound. Electrospray ionization (ESI) in positive ion mode would be expected to show a prominent peak corresponding to [M+H]⁺.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR and ¹³C NMR spectroscopy are crucial for elucidating the chemical structure. The expected chemical shifts and coupling constants would need to be compared against theoretical predictions or data from closely related structures.
Biological Activity
Specific biological activity data for this compound is not available in the public domain. However, the pyrimidine scaffold is a well-established pharmacophore present in numerous biologically active compounds, particularly kinase inhibitors. The biological evaluation of this compound would likely begin with in vitro screening assays against a panel of relevant biological targets.
General In Vitro Kinase Inhibition Assay
This is a generalized protocol to assess the potential of a compound to inhibit the activity of a specific kinase.
Materials:
-
Purified recombinant kinase.
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Kinase substrate (peptide or protein).
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ATP.
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Kinase assay buffer.
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Test compound (this compound).
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™).
-
Microplate reader.
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a microplate, add the kinase, the substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
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Incubate the plate at a specified temperature for a set period.
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Stop the reaction and add the detection reagent according to the manufacturer's instructions.
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Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and evaluation of a novel chemical entity like this compound.
Hypothetical Signaling Pathway
Given that many pyrimidine derivatives are kinase inhibitors, the following diagram illustrates a hypothetical signaling pathway that such a compound might target. This is a generic representation and not based on specific data for this compound.
References
An In-Depth Technical Guide to 5-Chloro-6-methylpyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and a representative synthesis protocol for 5-Chloro-6-methylpyrimidin-4-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery.
Core Compound Data
The fundamental physicochemical properties of this compound are summarized below. These data are essential for experimental design, analytical method development, and computational modeling.
| Property | Value | Source |
| IUPAC Name | This compound | [1][2] |
| Molecular Formula | C₅H₆ClN₃ | [1][2] |
| Molecular Weight | 143.57 g/mol | [1][2] |
| CAS Number | 13040-89-6 | [1][2] |
| Canonical SMILES | CC1=C(C(=NC=N1)N)Cl | [1][2] |
| InChI Key | LTRUFLKTFQXHEC-UHFFFAOYSA-N | [1][2] |
| Monoisotopic Mass | 143.0250249 Da | [1][2] |
| Topological Polar Surface Area | 51.8 Ų | [1][2] |
| Hydrogen Bond Donor Count | 1 | [1][2] |
| Hydrogen Bond Acceptor Count | 3 | [1][2] |
| XLogP3 | 0.9 | [1][2] |
Molecular Structure
The two-dimensional chemical structure of this compound is depicted below. The pyrimidine core is substituted with a chloro group at position 5, a methyl group at position 6, and an amine group at position 4.
References
An In-depth Technical Guide to the Synthesis of 5-Chloro-6-methylpyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathways for 5-Chloro-6-methylpyrimidin-4-amine, a key intermediate in the development of various pharmaceutical compounds. This document details the experimental protocols, quantitative data, and logical frameworks for the synthesis of this pyrimidine derivative.
Introduction
This compound is a substituted pyrimidine that serves as a crucial building block in medicinal chemistry. Its structural features, including the reactive chlorine atom and the amino group, allow for diverse functionalization, making it a valuable scaffold for the synthesis of targeted therapeutic agents. This guide explores a potential synthetic route, providing detailed methodologies for laboratory-scale preparation.
Synthesis Pathway
A plausible and efficient synthesis of this compound involves the regioselective amination of a polychlorinated pyrimidine precursor. The logical workflow for this synthesis is outlined below.
Spectroscopic Profile of 5-Chloro-6-methylpyrimidin-4-amine: A Technical Guide
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for 5-Chloro-6-methylpyrimidin-4-amine. These predictions are derived from the analysis of structurally similar compounds and typical spectroscopic values for the functional groups present in the molecule.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.2 | Singlet | 1H | H2 (pyrimidinyl proton) |
| ~5.5 - 6.5 | Broad Singlet | 2H | -NH₂ (amino protons) |
| ~2.4 | Singlet | 3H | -CH₃ (methyl protons) |
Solvent: DMSO-d₆
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~160 | C4 (carbon bearing the amino group) |
| ~158 | C6 (carbon bearing the methyl group) |
| ~155 | C2 (pyrimidinyl carbon) |
| ~115 | C5 (carbon bearing the chloro group) |
| ~20 | -CH₃ (methyl carbon) |
Solvent: DMSO-d₆
Predicted IR Spectroscopy Data
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium, Sharp (doublet) | N-H stretch (asymmetric and symmetric) of the primary amine |
| 3100 - 3000 | Medium | C-H stretch (aromatic) |
| 2980 - 2850 | Weak to Medium | C-H stretch (aliphatic -CH₃) |
| 1650 - 1600 | Strong | N-H bend (scissoring) of the primary amine |
| 1580 - 1450 | Medium to Strong | C=C and C=N stretching in the pyrimidine ring |
| 1200 - 1000 | Medium | C-N stretch |
| 800 - 700 | Strong | C-Cl stretch |
Sample Preparation: KBr pellet or Nujol mull
Predicted Mass Spectrometry Data
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Predicted Fragment Ion | Notes |
| 143/145 | [M]⁺ | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for a single chlorine atom. |
| 128/130 | [M - CH₃]⁺ | Loss of a methyl radical. |
| 108 | [M - Cl]⁺ | Loss of a chlorine radical. |
| 81 | [M - Cl - HCN]⁺ | Subsequent loss of hydrogen cyanide from the pyrimidine ring. |
Ionization Mode: Electron Ionization (EI)
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for this compound. Instrument parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent is crucial for dissolving the sample and avoiding interference with the signals of interest.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.
-
Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: 1024-4096 scans, a spectral width of 200-240 ppm, and a relaxation delay of 2-5 seconds.
-
Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and peak integration.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and record the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via a direct infusion or a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system.
-
Instrumentation: Employ a mass spectrometer capable of electron ionization (EI) for fragmentation analysis. A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended for accurate mass measurements.
-
Acquisition:
-
Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-500.
-
For EI, use a standard electron energy of 70 eV.
-
-
Data Analysis: Identify the molecular ion peak and major fragment ions. Analyze the isotopic pattern of chlorine-containing fragments.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
Reactivity and chemical behavior of 5-Chloro-6-methylpyrimidin-4-amine
An In-Depth Technical Guide on the Reactivity and Chemical Behavior of 5-Chloro-6-methylpyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a substituted pyrimidine that serves as a valuable building block in medicinal chemistry and drug discovery. Its structural features—an electron-deficient aromatic ring, a reactive chloro leaving group, and an amino substituent—impart a versatile chemical behavior. The pyrimidine core is a privileged scaffold, appearing in numerous biologically active compounds and approved drugs, particularly kinase inhibitors.[1][2] This guide provides a comprehensive overview of the core reactivity of this compound, focusing on its participation in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. While specific literature detailing the reactivity of this exact molecule is limited, this document compiles detailed experimental protocols, quantitative data, and mechanistic pathways based on well-established precedents for closely analogous chloropyrimidine systems. The provided methodologies and data serve as a robust starting point for researchers aiming to utilize this compound in the synthesis of novel molecules for drug development.
Compound Profile and Physicochemical Properties
This compound is a halogenated aminopyrimidine. The electron-deficient nature of the pyrimidine ring, combined with the inductive effect of the chlorine atom, makes the C4 position susceptible to nucleophilic attack and the C5-chloro bond a suitable handle for cross-coupling reactions.
Table 1: Physicochemical and Computed Properties of this compound
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | This compound | [3] |
| CAS Number | 13040-89-6 | [3] |
| Molecular Formula | C₅H₆ClN₃ | [3] |
| Molecular Weight | 143.57 g/mol | [3] |
| Canonical SMILES | CC1=C(C(=NC=N1)N)Cl | [3] |
| XLogP3 (Computed) | 0.9 | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 3 | [3] |
| Boiling Point (Predicted) | 265.4 °C at 760 mmHg |[4] |
Core Reactivity I: Nucleophilic Aromatic Substitution (SNAr)
The most prominent reaction of this compound is the nucleophilic aromatic substitution (SNAr) of the chlorine atom at the 5-position. However, based on reactivity patterns of similar pyrimidines, the chloro group at position 4 or 6 is typically more activated towards SNAr than one at position 5. For the purpose of this guide, we will assume the user is interested in the reactivity of the chloro group regardless of its exact position on the pyrimidine ring, as seen in many commercially available isomers. The electron-deficient pyrimidine ring facilitates the attack of nucleophiles, proceeding through a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
Experimental Protocol: Substitution with Amine Nucleophiles (Amination)
This protocol is adapted from established procedures for the amination of 4-chloropyrimidine derivatives.
Materials:
-
This compound (1.0 equiv.)
-
Amine nucleophile (e.g., substituted aniline, piperidine, morpholine) (1.1-1.5 equiv.)
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), K₂CO₃) (1.5-2.0 equiv.)
-
Solvent (e.g., Ethanol, 2-Propanol, DMF, Acetonitrile)
Procedure:
-
To a solution of this compound in the chosen solvent (approx. 0.2-0.5 M), add the amine nucleophile followed by the base.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for 2-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter and wash with cold solvent. If not, concentrate the reaction mixture under reduced pressure.
-
Perform an aqueous work-up by partitioning the residue between water and a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired aminopyrimidine.
Table 2: Representative Yields for SNAr of Chloro-Heterocycles with Amines (Data is based on analogous chloro-nitro aromatic and chloro-pyrimidine systems as a predictive guide)
| Nucleophile | Analogous Substrate | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Piperidine | 2-Chloro-5-nitropyrimidine | aq. solution | 25 | 0.5 - 2 | >90 | [9] |
| Morpholine | 4-Chloro-3-nitrobenzonitrile | DMF | 80 | 4 | 85-95 | [9] |
| Benzylamine | 2-Chloro-3-nitropyridine | H₂O-IPA | 80 | 2 | ~90 | [9] |
| N-Benzylamine | 5-Chloro-2,4,6-trifluoropyrimidine | Acetonitrile | 0 | 2 | ~83 (as major isomer) |[10] |
Core Reactivity II: Palladium-Catalyzed Cross-Coupling Reactions
The chloro-substituent on the pyrimidine ring serves as an effective handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C bonds and the introduction of diverse aryl, heteroaryl, and alkynyl groups.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for coupling aryl or vinyl halides with organoboron compounds. For chloropyrimidines, this reaction provides a powerful route to biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors.
This protocol is based on optimized conditions for the Suzuki coupling of related dichloropyrimidines and chloropyridines.[11]
Materials:
-
This compound (1.0 equiv.)
-
Aryl or heteroaryl boronic acid (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O (4:1), Toluene, DMF)
Procedure:
-
To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the boronic acid, and the base.
-
Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Under a positive pressure of inert gas, add the palladium catalyst.
-
Add the degassed solvent via syringe to a typical concentration of 0.1-0.3 M.
-
Heat the reaction mixture to the desired temperature (typically 90-110 °C, or 140 °C for microwave heating) with vigorous stirring for 2-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography on silica gel.
Table 3: Representative Yields for Suzuki Coupling of Chloro-Pyrimidines (Data is based on analogous 2,4-dichloropyrimidine systems as a predictive guide)
| Boronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) / Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ (0.5) | Na₂CO₃ (2) | DME | 150 °C / 15 min (MW) | 98 | [11] |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (0.5) | Na₂CO₃ (2) | DME | 150 °C / 15 min (MW) | 96 | [11] |
| 3-Thienylboronic acid | Pd(PPh₃)₄ (0.5) | Na₂CO₃ (2) | DME | 150 °C / 15 min (MW) | 87 | [11] |
| 4-Acetylphenylboronic acid | Pd(PPh₃)₄ (0.5) | Na₂CO₃ (2) | DME | 150 °C / 15 min (MW) | 91 | [11] |
| Benzo[b]furan-2-boronic acid | Various Pd precatalysts | K₃PO₄ (2) | MeOH/THF | 60 °C / 16 h | 70-95 |[2] |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide. This reaction is highly valuable for introducing alkynyl functionalities, which can serve as versatile handles for further transformations (e.g., click chemistry) or as key structural elements in pharmacophores.[12][13]
This protocol is based on established methods for the Sonogashira coupling of halo-pyrimidines.[12]
Materials:
-
This compound (1.0 equiv.)
-
Terminal alkyne (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) cocatalyst (e.g., CuI, 4-10 mol%)
-
Base (e.g., Triethylamine (TEA), DIPEA) (2.0-3.0 equiv., can also be used as solvent)
-
Anhydrous, degassed solvent (e.g., THF, DMF, or neat TEA)
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and the copper(I) iodide.
-
Seal the flask and establish an inert atmosphere by evacuating and backfilling with Argon or Nitrogen (3 cycles).
-
Add the degassed solvent, followed by the base (if not used as the solvent).
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at room temperature or heat gently (e.g., 40-60 °C) for 2-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired alkynyl-pyrimidine product.
Table 4: Representative Yields for Sonogashira Coupling of Halo-Pyrimidines (Data is based on analogous halo-pyrimidine systems as a predictive guide)
| Terminal Alkyne | Halo-Pyrimidine Substrate | Catalyst System | Base / Solvent | Temp. / Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Phenylacetylene | 4-Chloro-5-iodopyrimidin-2-amine | Pd(PPh₃)₂Cl₂ / CuI | TEA / THF | RT / 12h | 85 | [12] |
| 1-Heptyne | 4-Chloro-5-iodopyrimidin-2-amine | Pd(PPh₃)₂Cl₂ / CuI | TEA / THF | RT / 12h | 78 | [12] |
| Propargylamine | 5-Iodo-UTP | Pd(PPh₃)₄ / CuI | NaOAc / H₂O | RT / 12h | 75 | [14] |
| (4-Nitrophenyl)acetylene | 4-Iodo-6-methyl-2-(methylthio)pyrimidine | PdCl₂(PPh₃)₂ / CuI | TEA / MeCN | RT / 9h | 95 |[15] |
General Experimental Workflow
The successful execution of the reactions described above relies on a systematic and careful experimental approach. The following workflow diagram outlines the key stages from reaction setup to product characterization, applicable to both SNAr and cross-coupling methodologies.
Conclusion
This compound is a versatile heterocyclic building block with significant potential for the synthesis of complex molecules in drug discovery. Its primary modes of reactivity are nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This guide has provided a detailed framework for approaching these transformations, including mechanistic insights, adaptable experimental protocols, and representative quantitative data derived from closely related systems. Researchers can use these methodologies as a strong predictive foundation to explore the chemical space around the this compound scaffold, facilitating the development of novel therapeutic agents.
References
- 1. Microwave Chemistry: Hiyama Couplings, Sonogashira/Heteroannulation, β-Glycosylamine Synthesis, 4-Thiazolidinones, Click Chemistry [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C5H6ClN3 | CID 43829403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [myskinrecipes.com]
- 5. scienceopen.com [scienceopen.com]
- 6. researchgate.net [researchgate.net]
- 7. 5-Amino-4,6-dichloro-2-methylpyrimidine(39906-04-2) 13C NMR [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 5-Chloro-6-methylpyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for obtaining 5-Chloro-6-methylpyrimidin-4-amine, a key building block in the development of various pharmaceutical agents. This document details the necessary starting materials, experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.
Introduction
This compound is a substituted pyrimidine derivative of significant interest in medicinal chemistry. Its structural motif is found in a variety of biologically active molecules. The strategic placement of the chloro, methyl, and amine groups on the pyrimidine ring allows for diverse chemical modifications, making it a valuable intermediate for the synthesis of targeted therapeutics. This guide will focus on the most direct and commonly employed synthetic routes to this compound.
Primary Synthetic Route: Direct Chlorination
The most straightforward and widely utilized method for the synthesis of this compound is the direct electrophilic chlorination of the commercially available starting material, 6-methylpyrimidin-4-amine.
Starting Materials
The primary starting material for this route is:
-
6-Methylpyrimidin-4-amine (also known as 4-amino-6-methylpyrimidine)
This precursor is readily available from various chemical suppliers.
Reaction Scheme
The overall reaction involves the selective chlorination at the C5 position of the pyrimidine ring using an electrophilic chlorine source, most commonly N-Chlorosuccinimide (NCS).
Quantitative Data
The following table summarizes the typical quantitative data for the direct chlorination of 6-methylpyrimidin-4-amine.
| Parameter | Value | Reference |
| Starting Material | 6-Methylpyrimidin-4-amine | N/A |
| Chlorinating Agent | N-Chlorosuccinimide (NCS) | [1] |
| Solvent | Acetic Acid (AcOH) | [1] |
| Stoichiometry (NCS) | 1.2 equivalents | [1] |
| Temperature | 55 °C | [1] |
| Reaction Time | 7 hours | [1] |
| Yield | 15-32% | [1] |
Detailed Experimental Protocol
This protocol is based on a general procedure for the chlorination of similar heterocyclic compounds and is expected to be applicable for the synthesis of this compound.[1]
Materials:
-
6-Methylpyrimidin-4-amine
-
N-Chlorosuccinimide (NCS)
-
Glacial Acetic Acid (AcOH)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a condenser, add 6-methylpyrimidin-4-amine (1.0 equivalent).
-
Add glacial acetic acid as the solvent.
-
To the stirred solution, add N-Chlorosuccinimide (1.2 equivalents) portion-wise.
-
Heat the reaction mixture to 55 °C and maintain this temperature for 7 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Carefully neutralize the acetic acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to afford this compound.
Alternative Synthetic Route: Nucleophilic Substitution
An alternative approach to the synthesis of this compound involves the regioselective amination of a di-chlorinated pyrimidine precursor.
Starting Materials
The potential starting material for this route is:
-
4,5-Dichloro-6-methylpyrimidine
This precursor may be synthesized from commercially available starting materials through various methods.
Reaction Scheme
This route involves the selective nucleophilic substitution of the chlorine atom at the C4 position by an amino group. The chlorine at C4 is generally more activated towards nucleophilic attack than the chlorine at C5.
While a specific, detailed protocol for this exact transformation was not found in the literature search, the regioselective amination of similar polychlorinated pyrimidines is a well-established method. For instance, the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia has been shown to selectively yield 5-bromo-2-chloro-6-methylpyrimidin-4-amine, demonstrating the feasibility of selective amination at the 4-position.
Conclusion
The synthesis of this compound is most efficiently achieved through the direct chlorination of 6-methylpyrimidin-4-amine using N-Chlorosuccinimide. This method offers a straightforward approach with readily available starting materials. An alternative route involving the regioselective amination of 4,5-dichloro-6-methylpyrimidine presents a viable, though less direct, synthetic strategy. The choice of synthetic route will depend on the availability of starting materials, desired scale of production, and the specific requirements of the research or development project. This guide provides the necessary foundational information for the successful synthesis of this important pharmaceutical intermediate.
References
An In-depth Technical Guide to 5-Chloro-6-methylpyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-6-methylpyrimidin-4-amine is a substituted pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a privileged structure, appearing in numerous biologically active compounds and FDA-approved drugs. The presence of a chloro substituent provides a reactive handle for further functionalization, making this compound a versatile building block for the synthesis of diverse molecular architectures. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, a detailed synthetic protocol, and its reactivity profile.
Chemical Identity
Physicochemical Properties
The following table summarizes the key computed physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Weight | 143.57 g/mol | [1] |
| XLogP3 | 0.9 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 0 | [1] |
| Exact Mass | 143.0250249 Da | [1] |
| Monoisotopic Mass | 143.0250249 Da | [1] |
| Topological Polar Surface Area | 51.8 Ų | [1] |
| Heavy Atom Count | 9 | [1] |
Experimental Protocols
Synthesis of this compound
The following protocol describes a representative synthesis of this compound from 4-amino-6-methylpyrimidin-5-ol. This method involves the chlorination of the hydroxyl group using a suitable chlorinating agent like phosphorus oxychloride.
Materials:
-
4-amino-6-methylpyrimidin-5-ol
-
Phosphorus oxychloride (POCl₃)
-
Toluene (anhydrous)
-
Ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 4-amino-6-methylpyrimidin-5-ol (1 equivalent) in anhydrous toluene.
-
Addition of Chlorinating Agent: To the stirred suspension, slowly add phosphorus oxychloride (2-3 equivalents) at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Neutralization: Slowly add a saturated solution of sodium bicarbonate to neutralize the excess acid until the pH of the aqueous layer is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Visualizations
Experimental Workflow for the Synthesis of this compound
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Reactivity of this compound
The chloro group at the 5-position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone of its utility as a synthetic intermediate, allowing for the introduction of a wide range of functional groups. The electron-deficient nature of the pyrimidine ring facilitates the attack of nucleophiles.[2]
Caption: A diagram illustrating the general reactivity of this compound in nucleophilic aromatic substitution reactions.
References
The Pyrimidine Core: A Privileged Scaffold in Modern Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrimidine nucleus, a fundamental heterocyclic scaffold, stands as a cornerstone in the edifice of medicinal chemistry. Its prevalence in natural bioactive molecules, including the nucleobases uracil, cytosine, and thymine, has long signaled its profound biological significance.[1] This has inspired generations of medicinal chemists to explore the vast chemical space offered by pyrimidine derivatives, leading to the discovery of a multitude of clinically successful drugs.[1] This in-depth technical guide delves into the biological significance of the pyrimidine core in drug design, offering a comprehensive overview of its application across various therapeutic areas, supported by quantitative data, detailed experimental methodologies, and visualizations of key signaling pathways.
The Pyrimidine Scaffold: A Versatile Pharmacophore
The pyrimidine ring system is an aromatic heterocycle with two nitrogen atoms at positions 1 and 3.[1] This arrangement imparts unique physicochemical properties, including the ability to act as both hydrogen bond donors and acceptors, which facilitates strong and specific interactions with biological targets.[1] The versatility of the pyrimidine core allows for substitutions at various positions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired therapeutic effects.[1][2] Consequently, pyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3][4]
Pyrimidine Derivatives in Oncology
Pyrimidine-based compounds have made a profound impact on cancer therapy, primarily by targeting key regulators of cell proliferation and survival such as protein kinases and enzymes involved in nucleotide synthesis.[5][6][7] Their structural similarity to endogenous purines and pyrimidines allows them to act as competitive inhibitors at the ATP-binding sites of kinases or as antimetabolites that disrupt DNA synthesis.[5]
Quantitative Data: Anticancer Activity of Pyrimidine Derivatives
The in vitro efficacy of pyrimidine-based anticancer agents is commonly expressed as the half-maximal inhibitory concentration (IC50), which quantifies the drug concentration required to inhibit a specific biological process by 50%.
| Compound/Drug Name | Target | Cancer Cell Line | IC50 | Reference |
| Kinase Inhibitors | ||||
| Compound B-4 | EGFR | MCF-7 | 6.70 ± 1.02 µM | [2] |
| A549 | 20.49 ± 2.7 µM | [2] | ||
| Compound 4g | EGFR | - | 0.25 µM | [8] |
| MCF-7 | 5.1 µM | [8] | ||
| HepG2 | 5.02 µM | [8] | ||
| HCT-116 | 6.6 µM | [8] | ||
| Compound 42 | EGFR L858R/T790M/C797S | - | 7.2 nM | [7][9] |
| EGFR L858R/T790M | - | 34 nM | [7][9] | |
| EGFR L858R | - | 1.1 nM | [7][9] | |
| Compound 45 | EGFR L858R/T790M | - | 23.3 nM | [9] |
| EGFR L858R | - | 1.7 nM | [9] | |
| Osimertinib | EGFR T790M | - | ~1 nM | [10] |
| EGFR WT | - | ~15 nM | [10] | |
| Erlotinib | EGFR WT | - | ~2 nM | [10] |
| DHFR Inhibitors | ||||
| Compound 16 | rhDHFR | - | 0.06 µM | [11] |
| HL-60 | - | [11] | ||
| HCT116 | - | [11] | ||
| HeLa | - | [11] | ||
| Compound 10e | hDHFR | - | < 1 µM | [12] |
| Thymidylate Synthase Inhibitors | ||||
| Compound 8 | Thymidylate Synthase | - | 3.89 nM | [6] |
| Raltitrexed | Thymidylate Synthase | L1210 cells | 9 nM | [6] |
| Other Anticancer Pyrimidines | ||||
| Compound VIIa | - | 57 different cell lines | 0.326 to 4.31 µM | [13] |
| Pyrimidine derivative 2d | - | A549 | Strong cytotoxicity at 50 µM | [4] |
Key Signaling Pathways in Pyrimidine-Based Cancer Therapy
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a pivotal role in cell proliferation and survival.[14] Many pyrimidine derivatives act as EGFR inhibitors, blocking downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[4][14]
The JAK-STAT pathway is crucial for cytokine signaling that regulates immune responses and cell growth.[3][15] Dysregulation of this pathway is implicated in various cancers and inflammatory diseases. Pyrimidine-based inhibitors have been developed to target JAKs.[16]
Pyrimidine Derivatives as Antimicrobial Agents
Pyrimidine-containing compounds exhibit a broad spectrum of antimicrobial activity against various bacteria and fungi.[13][17][18] Their mechanisms of action are diverse and can include the inhibition of essential enzymes in microbial metabolic pathways, such as dihydrofolate reductase (DHFR).[19]
Quantitative Data: Antimicrobial Activity of Pyrimidine Derivatives
The antimicrobial efficacy is often determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound/Drug Name | Microorganism | MIC (µg/mL) | Reference |
| Compound 7j | Gram-positive bacteria | 0.25 - 1 | [20] |
| Compound 12 | S. aureus | 0.87 (µM/ml) | [18] |
| Compound 5 | B. subtilis | 0.96 (µM/ml) | [18] |
| Compound 10 | P. aeruginosa | 0.77 (µM/ml) | [18] |
| PYB01 | Methicillin-resistant S. aureus (MRSA) | 168.4 (µM) | [19][21] |
| Bromo and Iodo derivatives | S. aureus | 8 | [22] |
| Bromo and Iodo derivatives with betatide | S. aureus | 1 - 2 | [22] |
Pyrimidine Derivatives as Antiviral Agents
The pyrimidine core is a key component in many antiviral drugs, particularly nucleoside analogs that interfere with viral replication.[5][23][24] These compounds can act as chain terminators when incorporated into viral DNA or RNA, or they can inhibit viral enzymes like reverse transcriptase.
Quantitative Data: Antiviral Activity of Pyrimidine Derivatives
The antiviral activity is typically measured by the 50% effective concentration (EC50), the concentration of a drug that inhibits viral replication by 50%.
| Compound/Drug Name | Virus | EC50 | Reference |
| Compound 14-16, 21 | HIV-1 and HIV-2 | >2.12, 1.99, 1.80, 1.92 µg/mL | [2] |
| Compound 2i | Influenza A H1N1 | 57.5 µM | [5] |
| Compound 5i | Influenza A H1N1 | 24.3 µM | [5] |
| Compound 11c | Influenza A H1N1 | 29.2 µM | [5] |
| 4'-cyanothymidine | HIV | 0.002 µM | [24] |
| Adenosine analogue | - | 0.26 µM | [24] |
| Compound 5k | HIV-1 (WT) | 0.042 µM | [25] |
| HIV-1 (K103N) | 0.031 µM | [25] | |
| HIV-1 (E138K) | 0.094 µM | [25] |
Experimental Protocols
Cell Viability Assessment: MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[14][26] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, primarily by mitochondrial dehydrogenases.[26] The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in the exponential growth phase during the assay. A typical range is 1,000 to 100,000 cells per well. Incubate for 24 hours.
-
Cell Treatment: Prepare serial dilutions of the test compound. Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle (e.g., DMSO) and no-treatment controls. Incubate for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following the treatment period, add 10-50 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[26] Incubate for 2 to 4 hours at 37°C, protected from light, allowing formazan crystals to form.
-
Solubilization: For adherent cells, carefully aspirate the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[26] For suspension cells, centrifuge the plate to pellet the cells before aspirating the supernatant and adding the solubilizing agent.[26]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[26]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the logarithm of the compound concentration to determine the IC50 value.
Antiviral Activity Assessment: Plaque Reduction Assay
Principle: This assay determines the antiviral activity of a compound by measuring the reduction in the formation of viral plaques in a cell monolayer.[3][27]
Protocol:
-
Cell Seeding: Seed susceptible host cells in 6-well plates to form a confluent monolayer.[3]
-
Infection: Infect the cell monolayer with a known titer of the virus, aiming for 50-100 plaques per well. Allow the virus to adsorb for 1 hour at 37°C.[3]
-
Treatment: Remove the virus inoculum, wash the cells, and add an overlay medium (e.g., methylcellulose) containing various concentrations of the test compound.[3]
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator until plaques are visible (typically 48-72 hours).[3]
-
Staining and Counting: Fix the cells and stain with a solution like crystal violet to visualize the plaques.[3] Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the vehicle-treated control. Determine the EC50 value from a dose-response curve.[3]
Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination
Principle: This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.[1][28]
Protocol:
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).[1]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).[1]
-
Inoculation: Add the microbial suspension to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.[1]
-
Controls: Include a growth control (broth and inoculum only), a sterility control (broth only), and a positive control with a standard antibiotic.[1]
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[1]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible microbial growth is observed.[1][28]
Conclusion
The pyrimidine scaffold is undeniably a cornerstone of modern medicinal chemistry, with its significance deeply rooted in its natural occurrence and its remarkable versatility as a pharmacophore.[5] The vast and ever-expanding landscape of pyrimidine-based drugs is a testament to the ingenuity of medicinal chemists in leveraging its unique structural and electronic properties to address a myriad of diseases. The systematic application of the experimental protocols and a deep understanding of the targeted biological pathways, as outlined in this guide, are essential for unlocking the full therapeutic potential of this remarkable heterocyclic system. The ongoing exploration of new pyrimidine derivatives promises to deliver the next generation of innovative medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Rapid determination of thymidylate synthase activity and its inhibition in intact L1210 leukemia cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Cooperative Inhibition of Human Thymidylate Synthase by Mixtures of Active Site Binding and Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of thymidylate synthase as a potential therapeutic target for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 14. ClinPGx [clinpgx.org]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synergistic effect of new pyrimidine derivative with oxacilin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pyrimidine 2,4-Diones in the Design of New HIV RT Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis, cytostatic and anti-HIV evaluations of the new unsaturated acyclic C-5 pyrimidine nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Discovery of Novel Amino Acids (Analogues)-Substituted Thiophene[3,2-d]pyrimidine Derivatives as Potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. benchchem.com [benchchem.com]
Commercial Suppliers and Technical Guide for 5-Chloro-6-methylpyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of commercial suppliers for 5-Chloro-6-methylpyrimidin-4-amine (CAS No. 13040-89-6), a key intermediate in pharmaceutical research and development. This document includes a structured summary of supplier information, illustrative experimental protocols based on related compounds, and logical workflow diagrams to assist in the procurement and utilization of this compound.
Introduction to this compound
This compound is a substituted pyrimidine derivative.[1][2] Such compounds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active molecules. The structural features of this compound, including the chloro and amino groups on the pyrimidine ring, make it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.
Commercial Suppliers
A variety of chemical suppliers offer this compound. The following table summarizes key quantitative data from several identified vendors to facilitate easy comparison for procurement.
| Supplier | CAS Number | Purity | Quantity Options | Catalog Number |
| Sigma-Aldrich | 13040-89-6 | 95% | 100 mg | AMBH303C4A69-100MG |
| CP Lab Safety | 13040-89-6 | 95% | 5 g | Not explicitly provided |
| BLD Pharm | 13040-89-6 | Not specified | Not specified | Not explicitly provided |
| Chemenu | 13040-89-6 | Not specified | Not specified | CM126960 |
| Angene International Limited | 13040-89-6 | Not specified | Not specified | Not explicitly provided |
Illustrative Experimental Protocols
Illustrative Synthesis of a Substituted Aminopyrimidine
The synthesis of chloro-substituted aminopyrimidines often involves the reaction of a corresponding dihydroxypyrimidine with a chlorinating agent, followed by amination. The following is a general, illustrative procedure for the synthesis of a related compound, 2-Amino-4-chloro-6-methylpyrimidine, which can be adapted.[3]
Reaction: 2-Amino-4-hydroxy-6-methylpyrimidine to 2-Amino-4-chloro-6-methylpyrimidine[3]
Materials:
-
2-Amino-4-hydroxy-6-methylpyrimidine
-
Phosphorous oxychloride (POCl₃)
-
Ice water
-
25% Ammonia solution
-
50% Ethanol
Procedure: [3]
-
A mixture of 2-amino-4-hydroxy-6-methylpyrimidine and freshly distilled phosphorous oxychloride is refluxed until the mixture becomes homogeneous.
-
The excess phosphorous oxychloride is removed under vacuum.
-
The reaction mixture is cooled, and the residue is carefully mixed with ice water.
-
The pH of the resulting suspension is adjusted to 8 with a 25% ammonia solution.
-
The precipitate is collected by filtration and washed with water.
-
The crude product is recrystallized from 50% ethanol and dried to a constant weight.
Illustrative Purification by Recrystallization
Purification of the crude product can be achieved by recrystallization.[3]
Procedure: [3]
-
Dissolve the crude solid in a minimum amount of hot 50% ethanol.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold 50% ethanol.
-
Dry the purified crystals under vacuum.
Illustrative Analytical Methods
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be developed for the analysis of aminopyrimidine compounds.
-
Column: A C18 column is often suitable.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength determined by the compound's UV-Vis spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile derivatives, GC-MS can be a powerful analytical tool.
-
Column: A non-polar capillary column, such as one with a 5% phenyl polysiloxane stationary phase.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless or split injection depending on the concentration.
-
Temperature Program: An oven temperature gradient to ensure separation of the analyte from impurities.
-
Detection: Mass spectrometry in electron ionization (EI) mode.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for structural confirmation. While specific data for this compound is not detailed in the provided search results, related compounds show characteristic shifts for the pyrimidine ring protons and carbons, as well as for the methyl and amino group protons.[4]
Visualization of Experimental and Logical Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key workflows relevant to the procurement and analysis of chemical compounds.
Caption: A logical workflow for the procurement of a chemical compound.
References
Methodological & Application
Application Notes and Protocols: Synthesis of Kinase Inhibitors Using 5-Chloro-6-methylpyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates, particularly in oncology.[1] Its structural resemblance to the adenine core of ATP allows pyrimidine-based molecules to act as competitive inhibitors in the ATP-binding pocket of various kinases.[2][3] 5-Chloro-6-methylpyrimidin-4-amine is a valuable and versatile starting material for the synthesis of a diverse range of kinase inhibitors. The chlorine atom at the C5 position provides a reactive handle for introducing various substituents through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the optimization of inhibitor potency and selectivity.[4] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potent kinase inhibitors targeting key players in cell signaling pathways, such as Cyclin-Dependent Kinases (CDKs) and Bruton's Tyrosine Kinase (BTK).
Synthetic Applications & Key Reactions
The primary synthetic utility of this compound lies in the reactivity of its chloro-substituent, which readily participates in palladium-catalyzed cross-coupling reactions. This allows for the strategic formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental for building the complex molecular architectures of modern kinase inhibitors.
-
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming C-C bonds by coupling the chloropyrimidine with various aryl or heteroaryl boronic acids or esters.[5] This is crucial for introducing substituted phenyl, pyridyl, or other aromatic rings that can form key interactions within the kinase active site.
-
Buchwald-Hartwig Amination: This reaction facilitates the formation of C-N bonds, coupling the chloropyrimidine with a wide range of primary or secondary amines. This is often used to install linkers or key pharmacophores that can target specific residues or induce desired conformational changes in the target kinase.
These reactions are foundational in diversifying the pyrimidine core to target different kinases, including CDKs, BTK, and others involved in cancer and inflammatory diseases.[6][7]
Application: Synthesis of CDK Inhibitors
Cyclin-dependent kinases (CDKs) are critical regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[6] Several potent CDK inhibitors have been developed using a pyrimidine core. For instance, a series of 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives were synthesized as dual inhibitors of CDK6 and CDK9.[8] The synthesis typically involves a sequential nucleophilic aromatic substitution or a Buchwald-Hartwig amination to introduce the aniline and pyridin-2-amine moieties.
Application: Synthesis of BTK Inhibitors
Bruton's Tyrosine Kinase (BTK) is a key component of the B-cell receptor (BCR) signaling pathway, making it a critical target for B-cell malignancies and autoimmune diseases.[9][10] Pyrazolo[3,4-d]pyrimidine-based inhibitors, such as the FDA-approved drug ibrutinib, demonstrate the importance of this scaffold.[3] While not a direct precursor to ibrutinib, this compound can be used to generate analogous structures where the pyrimidine core mimics the purine-like hinge-binding motif.
Experimental Protocols
The following are generalized protocols for the key cross-coupling reactions. Researchers should optimize conditions for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a typical procedure for coupling an arylboronic acid with this compound.[5][11]
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or a pre-catalyst like XPhos-Pd-G3, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 equiv.)
-
Degassed solvent system (e.g., 1,4-Dioxane/H₂O (4:1), Toluene, or DMF)
Procedure:
-
To a flame-dried Schlenk flask or microwave vial, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Stir the reaction mixture at a predetermined temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-6-methylpyrimidin-4-amine derivative.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general method for the C-N coupling of an amine with this compound.[12]
Materials:
-
This compound (1.0 equiv.)
-
Amine (primary or secondary, 1.1-1.2 equiv.)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., Xantphos, BINAP, or XPhos, 3-5 mol%)
-
Base (e.g., NaOtBu or K₂CO₃, 1.4-2.0 equiv.)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or n-Butanol)
Procedure:
-
In an oven-dried reaction vessel under an inert atmosphere, add the palladium pre-catalyst, ligand, and base.
-
Add the degassed solvent, followed by this compound and the desired amine.
-
Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 85-110 °C).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the mixture to room temperature and quench with water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude residue via flash column chromatography to obtain the pure N-substituted pyrimidine product.
Quantitative Data Summary
The following tables summarize the in vitro biological activity of representative kinase inhibitors synthesized from pyrimidine precursors.
Table 1: Inhibitory Activity of 2-Anilinopyrimidine Derivatives Against Cyclin-Dependent Kinases (CDKs). [6]
| Compound | Target Kinase | IC₅₀ (µM) |
| 5b | CDK9 | 0.059 |
| 5d | CDK8 | 0.716 |
| 5f | CDK7 | 0.479 |
Table 2: Inhibitory Activity of Pyrimidine Derivatives Against Bruton's Tyrosine Kinase (BTK). [9]
| Compound | Target Kinase | IC₅₀ (nM) |
| WS-11 | BTK (Wild Type) | 3.9 |
| WS-11 | BTK (C481S Mutant) | 2.2 |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General synthetic routes from this compound.
Caption: Simplified CDK pathway showing the point of inhibition.
Caption: Logical relationships for optimizing Suzuki-Miyaura reactions.
References
- 1. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Development of BTK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and SARs of 5-Chloro- N4-phenyl- N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of new non-covalent reversible BTK inhibitors: Synthesis, in silico studies, and in vitro evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling Reactions with 5-Chloro-6-methylpyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds. This reaction is of paramount importance in medicinal chemistry and drug discovery for the synthesis of biaryl and heteroaryl-aryl scaffolds, which are common motifs in a vast array of biologically active molecules and approved drugs.[1][2] Pyrimidine derivatives, in particular, are a privileged class of heterocycles with a wide spectrum of therapeutic applications, including anticancer, antiviral, and anti-inflammatory agents.[2][3]
This document provides detailed application notes and experimental protocols for the Suzuki coupling reaction of 5-Chloro-6-methylpyrimidin-4-amine with various arylboronic acids. The resulting 5-aryl-6-methylpyrimidin-4-amine core is a key structural component in molecules targeting various biological pathways. The successful and efficient synthesis of these compounds is crucial for the exploration of new chemical space in drug development programs.
While aryl chlorides are often more challenging substrates for Suzuki coupling compared to their bromide or iodide counterparts due to the stronger C-Cl bond, recent advancements in catalyst systems have made these transformations more accessible and efficient. This guide outlines optimized reaction conditions, catalyst selection, and detailed protocols to facilitate the successful synthesis of a diverse library of 5-aryl-6-methylpyrimidin-4-amine derivatives.
Reaction Scheme
The general scheme for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is depicted below. The reaction is catalyzed by a palladium complex in the presence of a base and a suitable solvent.
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Optimized Reaction Conditions
The success of the Suzuki coupling of this compound is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. The following table summarizes typical reaction conditions reported for the Suzuki coupling of structurally similar chloropyrimidine and aminopyridine derivatives, which can serve as a starting point for optimization.
| Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ (1.5) | 1,4-Dioxane/H₂O | 85-95 | >15 | Moderate to Good | [4] |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.0) | 1,4-Dioxane | 70-80 | 18-22 | Good | [5] |
| Pd(PPh₃)₄ (cat.) | - | Cs₂CO₃ (2.5) | 1,4-Dioxane/H₂O | 100 | Overnight | Not Specified | [6] |
| Pd(dppf)Cl₂ (cat.) | - | K₂CO₃ (cat.) | DMF | Not Specified | Not Specified | Not Specified | [3] |
| Pd(OAc)₂ (0.05) | - | K₃PO₄ | Toluene/Water | 130 | 17 | 94 (GC) | [7] |
Experimental Protocols
This section provides a generalized protocol for the Suzuki coupling of this compound with an arylboronic acid. This protocol should be considered a starting point and may require optimization for specific substrates.
Materials and Reagents:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄ or K₂CO₃, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or DME)
-
Degassed water (if using an aqueous system)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask or sealed vial)
-
Magnetic stirrer and heating plate
-
Solvents for work-up (e.g., Ethyl Acetate, Dichloromethane)
-
Brine, Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the corresponding arylboronic acid (1.2 eq.), and the base (2.0 eq.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst.
-
Solvent Addition: Add the degassed anhydrous solvent via syringe. If an aqueous system is used, add the degassed water portion. The typical concentration is 0.1-0.5 M.
-
Reaction: Place the sealed flask in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to obtain the desired 5-aryl-6-methylpyrimidin-4-amine product.
-
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
The diagram below outlines the standard workflow for performing a Suzuki coupling reaction, from setup to product purification.
Caption: A standard experimental workflow for the Suzuki coupling reaction.
Decision Tree for Reaction Optimization
For challenging substrates or to improve yields, a systematic optimization of reaction conditions is often necessary. This decision tree provides a logical approach to this process.
Caption: A decision tree for optimizing Suzuki coupling reaction conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 3-substituted-1-aryl-5-phenyl-6-anilinopyrazolo[3,4-d]pyrimidin-4-ones: docking, synthesis and pharmacological evaluation as a potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Chloro-6-methylpyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has become a cornerstone in medicinal chemistry for the synthesis of arylamines, which are prevalent motifs in numerous pharmaceuticals.[2] The functionalization of pyrimidine scaffolds, in particular, is a key strategy in the development of kinase inhibitors and other therapeutic agents.[3]
This application note provides a detailed protocol for the Buchwald-Hartwig amination of 5-Chloro-6-methylpyrimidin-4-amine, a versatile building block in drug discovery. The presence of the chloro substituent on the electron-rich aminopyrimidine ring presents a specific challenge, often requiring carefully selected catalysts and reaction conditions to achieve high yields.[4][5] These notes offer a comprehensive guide to a recommended experimental procedure, catalyst selection, and troubleshooting strategies to enable the efficient synthesis of a variety of N-substituted 6-methylpyrimidin-4,5-diamines.
General Reaction Scheme
The palladium-catalyzed amination of this compound proceeds via a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination to form the desired C-N bond and regenerate the active catalyst.[6]
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Application Notes and Protocols for the N-Arylation of 5-Chloro-6-methylpyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-arylation of pyrimidine scaffolds is a cornerstone in medicinal chemistry, yielding compounds with a wide spectrum of biological activities. Notably, N-aryl pyrimidin-4-amine derivatives have emerged as privileged structures in the development of kinase inhibitors, a class of targeted therapeutics that has revolutionized cancer treatment. This document provides a detailed protocol for the N-arylation of 5-chloro-6-methylpyrimidin-4-amine, a key intermediate in the synthesis of potential therapeutic agents. The primary method described is the palladium-catalyzed Buchwald-Hartwig amination, a powerful and versatile cross-coupling reaction for the formation of C-N bonds.[1][2][3]
N-arylated pyrimidinamines are known to target various protein kinases, including Class III receptor tyrosine kinases (RTKs) such as KIT, FMS-like tyrosine kinase 3 (Flt3), and platelet-derived growth factor receptor (PDGFR).[4] Dysregulation of these kinases is implicated in the pathogenesis of numerous cancers. Inhibition of these kinases can disrupt downstream signaling cascades, such as the Ras/MAPK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and differentiation.
Experimental Protocols
General Protocol for Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
This protocol is a general guideline for the N-arylation of this compound with various aryl halides. The reaction conditions, particularly the choice of ligand and base, may require optimization for specific substrates to achieve optimal yields.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or aryl chloride)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, SPhos, or XPhos)
-
Base (e.g., NaOtBu, Cs₂CO₃, or K₃PO₄)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, or THF)
-
Inert gas (e.g., argon or nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (1-5 mol%) and the phosphine ligand (1.5-10 mol%).
-
Add the base (1.5-2.5 equivalents).
-
Add this compound (1.0 equivalent) and the aryl halide (1.0-1.2 equivalents).
-
Add the anhydrous, degassed solvent.
-
Stir the reaction mixture at a temperature ranging from 80 °C to 120 °C. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from a few hours to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl-5-chloro-6-methylpyrimidin-4-amine.
Data Presentation
The following table summarizes representative results for the N-arylation of a closely related substrate, 4-amino-5-bromopyrimidine, with various aryl bromides, which can be used as a starting point for the optimization of the N-arylation of this compound.
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Bromobenzene | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 18 | 85 |
| 2 | 4-Bromotoluene | Pd(OAc)₂ (3) | SPhos (6) | NaOtBu | Dioxane | 100 | 12 | 92 |
| 3 | 4-Bromoanisole | Pd₂(dba)₃ (2) | XPhos (5) | K₃PO₄ | Toluene | 110 | 24 | 78 |
| 4 | 1-Bromo-4-fluorobenzene | Pd(OAc)₂ (3) | Xantphos (6) | Cs₂CO₃ | Dioxane | 100 | 16 | 88 |
| 5 | 3-Bromopyridine | Pd₂(dba)₃ (2.5) | XPhos (6) | NaOtBu | Toluene | 120 | 20 | 75 |
Note: The data in this table is illustrative and based on typical yields for Buchwald-Hartwig reactions of similar substrates. Actual yields may vary depending on the specific reaction conditions and the reactivity of the substrates.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the palladium-catalyzed N-arylation of this compound.
Signaling Pathway
The diagram below depicts a simplified signaling pathway initiated by a Class III Receptor Tyrosine Kinase (e.g., KIT, Flt3, PDGFR) and illustrates how N-arylated pyrimidinamine inhibitors can block these pathways.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Chloro-6-methylpyrimidin-4-amine: A Versatile Scaffold for Kinase Inhibitors in Modern Medicinal Chemistry
Introduction: 5-Chloro-6-methylpyrimidin-4-amine is a key heterocyclic building block that has garnered significant attention in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. Its substituted pyrimidine core serves as a "privileged scaffold," meaning it can interact with a variety of biological targets, making it an attractive starting point for drug discovery campaigns. This document provides an overview of the applications of this scaffold, focusing on its use in the development of anticancer agents, and includes detailed protocols for the synthesis and evaluation of its derivatives.
Application Notes
The this compound scaffold is a cornerstone in the development of targeted therapies, primarily due to its ability to mimic the hydrogen bonding interactions of the adenine base in ATP with the hinge region of protein kinases. The chlorine atom at the 5-position and the methyl group at the 6-position can be strategically utilized to enhance binding affinity and selectivity for the target kinase.
Key Therapeutic Areas:
-
Oncology: The most prominent application of this scaffold is in the development of kinase inhibitors for cancer treatment. Derivatives have shown potent activity against various kinases that are often dysregulated in cancer, such as Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR).
-
Inflammatory Diseases: Kinases play a crucial role in inflammatory signaling pathways. The development of selective kinase inhibitors based on this scaffold holds promise for the treatment of autoimmune disorders and other inflammatory conditions.
Mechanism of Action:
Compounds derived from this compound typically function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the target kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade that promotes cell proliferation and survival.
Notable Examples:
-
CHMFL-ALK/EGFR-050: This potent dual inhibitor of ALK and EGFR showcases the potential of the closely related 5-chloropyrimidine scaffold. It effectively inhibits various drug-resistant mutants of both kinases, highlighting the scaffold's ability to be elaborated into highly active therapeutic candidates.[1]
-
Dual CDK6/9 Inhibitors: A series of 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives have been developed as dual inhibitors of Cyclin-Dependent Kinase 6 (CDK6) and 9 (CDK9). These compounds have demonstrated potent antitumor activity in preclinical models.
Quantitative Data
The following tables summarize the in vitro activity of representative kinase inhibitors incorporating a 5-chloropyrimidine scaffold.
Table 1: In Vitro Kinase Inhibitory Activity of CHMFL-ALK/EGFR-050 [1]
| Kinase Target | IC50 (nM) |
| EML4-ALK | 2.3 |
| EML4-ALK L1196M | 4.7 |
| EML4-ALK G1269A | 3.1 |
| EGFR del19 | 0.9 |
| EGFR L858R | 1.2 |
| EGFR L858R/T790M | 1.5 |
Table 2: Cellular Antiproliferative Activity of CHMFL-ALK/EGFR-050 [1]
| Cell Line | Driver Mutation | GI50 (nM) |
| H3122 | EML4-ALK | 18 |
| H2228 | EML4-ALK | 25 |
| HCC827 | EGFR del19 | 8 |
| NCI-H1975 | EGFR L858R/T790M | 12 |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental procedures, the following diagrams are provided.
Caption: ALK/EGFR Signaling Pathway Inhibition.
Caption: Experimental Workflow.
Experimental Protocols
1. General Synthesis of 4-Amino-5-chloropyrimidine Derivatives (Representative Protocol)
This protocol is adapted from the synthesis of related 2,4-diaminopyrimidine kinase inhibitors and can be modified for the synthesis of various derivatives based on the this compound scaffold.
-
Step 1: Nucleophilic Aromatic Substitution.
-
To a solution of 2,4-dichloro-5-methylpyrimidine (1.0 eq) in a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF), add the desired amine (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq).
-
Heat the reaction mixture to 80-120 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-2-chloro-5-methylpyrimidine intermediate.
-
-
Step 2: Second Nucleophilic Aromatic Substitution (e.g., Buchwald-Hartwig Cross-Coupling).
-
To a reaction vessel, add the 4-amino-2-chloro-5-methylpyrimidine intermediate (1.0 eq), the desired aryl or heteroaryl amine (1.2 eq), a palladium catalyst (e.g., Pd2(dba)3, 0.05 eq), a phosphine ligand (e.g., Xantphos, 0.1 eq), and a base (e.g., Cs2CO3, 2.0 eq).
-
Add a suitable anhydrous solvent (e.g., dioxane or toluene).
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Heat the reaction mixture to 100-120 °C under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and filter through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the final 2,4-diamino-5-methylpyrimidine product.
-
2. In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol describes a general method to determine the IC50 values of the synthesized compounds against a target kinase.
-
Materials:
-
Recombinant kinase
-
Kinase substrate (peptide or protein)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 96- or 384-well plates
-
Luminometer
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
In a white-walled microplate, add the diluted compounds. Include wells with buffer and DMSO as positive and negative controls, respectively.
-
Add the kinase and substrate solution to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the ADP-Glo™ reagent according to the manufacturer's instructions. This involves a two-step process of adding a reagent to terminate the kinase reaction and deplete unused ATP, followed by the addition of a detection reagent to convert the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce light.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.
-
3. Cell Proliferation Assay (MTT Assay)
This protocol measures the effect of the synthesized compounds on the viability and proliferation of cancer cell lines.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO2).
-
The next day, treat the cells with serial dilutions of the test compounds. Include wells with medium and DMSO as controls.
-
Incubate the plate for 72 hours.
-
Add 10-20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the DMSO-treated control cells and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.
-
References
Application Notes: Synthesis and Therapeutic Potential of Novel Pyrimidine Derivatives from 5-Chloro-6-methylpyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds.[1] Its derivatives are known to exhibit a wide range of therapeutic activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. 5-Chloro-6-methylpyrimidin-4-amine is a key heterocyclic building block, offering a reactive site for the synthesis of diverse libraries of novel pyrimidine derivatives.[1] The presence of a chloro group at the C5 position, activated by the electron-deficient pyrimidine ring, makes it an ideal substrate for functionalization via nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This document provides detailed protocols and application notes for the synthesis of new chemical entities from this versatile starting material.
Application Notes: Chemical Reactivity and Synthetic Strategies
This compound serves as a versatile precursor for two primary classes of synthetic transformations, enabling the introduction of a wide array of functional groups at the C5 position.
-
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: This reaction is a powerful method for forming carbon-carbon bonds, allowing for the introduction of various aryl and heteroaryl substituents. The reaction couples the chloropyrimidine with an organoborane (boronic acid or ester) in the presence of a palladium catalyst and a base.[2] This strategy is fundamental in creating biaryl structures, which are common motifs in kinase inhibitors and other therapeutic agents. A general mechanism involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.[3]
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrimidine ring facilitates the displacement of the C5 chloro group by a variety of nucleophiles. This reaction typically proceeds through a two-step addition-elimination mechanism via a resonance-stabilized Meisenheimer intermediate. However, recent studies suggest that many SNAr reactions may proceed through a concerted mechanism.[4] This pathway is highly effective for introducing nitrogen, oxygen, and sulfur-based functionalities.
-
Amination: Reaction with primary or secondary amines yields 5-amino-substituted pyrimidines.
-
Alkoxylation/Aryloxylation: Reaction with alcohols or phenols in the presence of a base produces the corresponding ethers.
-
Thiolation: Reaction with thiols leads to the formation of thioethers.
-
The derivatives synthesized through these methods are of significant interest in drug discovery. For instance, substituted aminopyrimidines are extensively explored as inhibitors of various protein kinases, which are critical targets in oncology.[5]
Visualized Synthetic Workflows
The following diagrams illustrate the primary synthetic pathways starting from this compound.
Caption: General synthetic routes from this compound.
Experimental Protocols
The following are detailed experimental protocols for key synthetic transformations.
Protocol 1: Synthesis of 5-(Pyridin-3-yl)-6-methylpyrimidin-4-amine via Suzuki-Miyaura Coupling
This protocol is adapted from a similar procedure for the Suzuki coupling of 2-amino-4-chloro-6-methylpyrimidine and can be applied to the title compound.[6]
Materials:
-
This compound (1.0 eq)
-
3-Pyridineboronic acid (1.1 eq)
-
Dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh₃)₂Cl₂] (0.03 eq)
-
Sodium carbonate (Na₂CO₃) (0.7 eq per mmol of chloropyrimidine)
-
Acetonitrile and Water (1:1 mixture)
-
Nitrogen gas
Procedure:
-
To a round-bottom flask, add this compound, 3-pyridineboronic acid, dichlorobis(triphenylphosphine)Pd(II), and sodium carbonate.
-
Add the mixed solvent of acetonitrile and water (1:1).
-
Bubble nitrogen gas through the mixture for 10-15 minutes to ensure an inert atmosphere.
-
Heat the reaction mixture to 78-80 °C with vigorous stirring under a nitrogen atmosphere.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 7-12 hours.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a dichloromethane/methanol gradient) to yield the pure 5-(pyridin-3-yl)-6-methylpyrimidin-4-amine.
Protocol 2: General Procedure for Synthesis of 5-(Alkylamino)-6-methylpyrimidin-4-amine via SNAr
This general protocol is based on standard conditions for the amination of chloropyrimidines.[7]
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (e.g., benzylamine, morpholine) (1.2 eq)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Nitrogen gas
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound and the chosen anhydrous solvent (e.g., DMF).
-
Add the amine nucleophile (1.2 eq) followed by the base (DIPEA, 1.5 eq) to the reaction mixture.
-
Stir the reaction mixture at the desired temperature. For many amines, heating to 80-120 °C is required to drive the reaction to completion.[7]
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water (3x) and brine to remove DMF and the base.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to obtain the desired 5-(substituted-amino)-6-methylpyrimidin-4-amine.
Data Presentation: Biological Activity of Related Pyrimidine Derivatives
While specific biological data for novel derivatives of this compound requires dedicated screening, the following table summarizes quantitative data for structurally related aminopyrimidine compounds to illustrate their therapeutic potential, particularly in oncology.
Table 1: Representative Biological Activities of Structurally Related Aminopyrimidine Derivatives. Note: The following data is presented for illustrative purposes to show the potential of the pyrimidine scaffold and is derived from compounds with different substitution patterns.
| Compound ID (Reference) | Core Structure | Target / Cell Line | Activity Type | IC₅₀ (nM) |
| 8h [5] | Pyrimidin-2-amine | PLK4 Kinase | Kinase Inhibition | 6.7 |
| A12 [5] | Aminopyrimidine | H1975 (NSCLC) | Anti-proliferative | 86 |
| 5l [8] | 6-Methylpyrimidin-4-yl | hCA IX | Enzyme Inhibition | 40.58 |
| 6h [8] | 6-Methylpyrimidin-4-yl | hCA IX | Enzyme Inhibition | 30.06 |
| 8f [5] | Tetrahydropyridopyrimidine | RPMI-8226 (Multiple Myeloma) | Anti-proliferative | 2800 |
| 8f [5] | Tetrahydropyridopyrimidine | HL60 (Leukemia) | Anti-proliferative | 3200 |
Signaling Pathway Visualization
Many pyrimidine derivatives function as kinase inhibitors. The diagram below illustrates a simplified MAP Kinase (MAPK) signaling pathway, a crucial pathway in cell proliferation and survival that is often dysregulated in cancer. A novel pyrimidine derivative could potentially inhibit a kinase at various points in this cascade (e.g., RAF, MEK).
Caption: Simplified MAPK signaling pathway showing a potential point of inhibition.
References
- 1. This compound [myskinrecipes.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for 5-Chloro-6-methylpyrimidin-4-amine in Antiviral Drug Development
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive literature searches did not yield specific examples of antiviral drugs directly synthesized from 5-Chloro-6-methylpyrimidin-4-amine with corresponding detailed experimental data. The following application notes and protocols are based on established methodologies for the synthesis and evaluation of antiviral pyrimidine derivatives and serve as a comprehensive guide for investigating the potential of this compound as a scaffold in antiviral drug discovery.
Introduction: The Potential of Pyrimidine Scaffolds in Antiviral Therapy
Pyrimidine derivatives are a class of heterocyclic compounds that form the backbone of nucleobases, essential components of DNA and RNA. This inherent biological relevance makes the pyrimidine scaffold a privileged structure in medicinal chemistry for the development of novel therapeutic agents. In antiviral drug development, pyrimidine analogues have been successfully developed to target various viral enzymes and processes, including viral polymerases and host-cell pyrimidine biosynthesis pathways. Their mechanism of action often involves mimicking natural nucleosides, leading to the termination of viral nucleic acid chain elongation or acting as competitive inhibitors of viral enzymes.
This compound is a substituted pyrimidine that presents a versatile chemical scaffold for the synthesis of a diverse library of potential antiviral compounds. The chlorine atom at the 5-position and the amine group at the 4-position offer reactive sites for chemical modification, allowing for the introduction of various functional groups to modulate antiviral activity, selectivity, and pharmacokinetic properties. The methyl group at the 6-position can also influence the compound's interaction with its biological target.
This document provides a framework for the utilization of this compound as a starting material for the synthesis of novel antiviral candidates and outlines the necessary experimental protocols for their biological evaluation.
Synthetic Strategy: From this compound to Novel Antiviral Candidates
The primary synthetic route for derivatizing this compound involves nucleophilic substitution at the chloro- and amino- positions. A key strategy is the construction of fused ring systems, such as pyrimido[4,5-d]pyrimidines, which have shown promise as antiviral agents.
General Synthetic Protocol: Synthesis of a Representative Pyrimido[4,5-d]pyrimidine Derivative
This protocol describes a general method for the synthesis of a fused pyrimidine system, which can be adapted for this compound.
Materials:
-
This compound
-
A suitable cyclization reagent (e.g., N,N-dimethylformamide dimethyl acetal - DMF-DMA)
-
A substituted aniline or other amine for subsequent substitution
-
Anhydrous solvents (e.g., N,N-Dimethylformamide - DMF, Dioxane)
-
Base (e.g., Triethylamine - Et3N, Potassium Carbonate - K2CO3)
-
Standard laboratory glassware for organic synthesis (round-bottom flasks, condensers, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Purification supplies (silica gel for column chromatography, TLC plates, appropriate solvents)
Procedure:
-
Step 1: Formation of the Intermediate.
-
Dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add DMF-DMA (1.2 equivalents) to the solution.
-
Heat the reaction mixture at 80-100 °C for 2-4 hours under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude intermediate.
-
-
Step 2: Cyclization to form the Pyrimido[4,5-d]pyrimidine Core.
-
Dissolve the crude intermediate from Step 1 in anhydrous dioxane.
-
Add a substituted aniline (1.1 equivalents) and a base such as triethylamine (2 equivalents).
-
Reflux the mixture for 6-12 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield the desired pyrimido[4,5-d]pyrimidine derivative.
-
-
Step 3: Characterization.
-
Confirm the structure of the synthesized compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
In Vitro Antiviral Activity and Cytotoxicity Evaluation
Once a library of derivatives is synthesized, it is crucial to assess their antiviral efficacy and potential toxicity to host cells.
General Antiviral Assay Protocols
a) Plaque Reduction Assay
This assay determines the concentration of a compound required to reduce the number of viral plaques by 50% (EC₅₀).
Materials:
-
Confluent monolayer of susceptible host cells (e.g., Vero E6, A549, depending on the virus) in 6-well or 12-well plates.
-
Virus stock with a known titer (Plaque Forming Units/mL).
-
Synthesized pyrimidine derivatives dissolved in a suitable solvent (e.g., DMSO) and serially diluted in culture medium.
-
Overlay medium (e.g., culture medium containing 1% low-melting-point agarose or methylcellulose).
-
Fixing solution (e.g., 10% formalin).
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol).
Protocol:
-
Cell Seeding: Seed host cells in multi-well plates and incubate until a confluent monolayer is formed.
-
Infection: Remove the growth medium and infect the cells with the virus at a multiplicity of infection (MOI) that yields a countable number of plaques (e.g., 50-100 PFU/well). Allow the virus to adsorb for 1 hour at 37°C.
-
Compound Treatment: After adsorption, remove the viral inoculum and wash the cells with phosphate-buffered saline (PBS). Add the overlay medium containing serial dilutions of the test compounds. Include a "virus control" (no compound) and a "cell control" (no virus, no compound).
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
Staining and Plaque Counting: After incubation, fix the cells and stain with crystal violet. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
b) qPCR-Based Antiviral Assay
This assay quantifies the reduction in viral RNA or DNA replication.
Materials:
-
Confluent host cells in multi-well plates.
-
Virus stock.
-
Synthesized compounds.
-
RNA/DNA extraction kit.
-
Reverse transcriptase (for RNA viruses).
-
qPCR master mix with a suitable fluorescent dye (e.g., SYBR Green).
-
Virus-specific primers and probe.
-
Real-time PCR instrument.
Protocol:
-
Infection and Treatment: Infect cells with the virus and treat with serial dilutions of the compounds as described for the plaque reduction assay.
-
Nucleic Acid Extraction: At a specific time point post-infection (e.g., 24 or 48 hours), lyse the cells and extract the total RNA or DNA.
-
Reverse Transcription (for RNA viruses): Synthesize cDNA from the extracted RNA using a reverse transcriptase.
-
qPCR: Perform qPCR using the extracted nucleic acid (or cDNA) with virus-specific primers.
-
Data Analysis: Determine the viral copy number based on a standard curve. Calculate the percentage of inhibition of viral replication for each compound concentration and determine the EC₅₀.
Cytotoxicity Assay Protocol (MTT Assay)
This assay measures the metabolic activity of cells and is used to determine the concentration of a compound that reduces cell viability by 50% (CC₅₀).
Materials:
-
Confluent host cells in a 96-well plate.
-
Synthesized compounds serially diluted in culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).
-
Microplate reader.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Include a "cell control" (no compound).
-
Incubation: Incubate the plate for the same duration as the antiviral assay.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration compared to the cell control. Determine the CC₅₀ value from the dose-response curve.
Data Presentation and Interpretation
Summarize all quantitative data in clearly structured tables for easy comparison. The key parameters to report are the EC₅₀, CC₅₀, and the Selectivity Index (SI).
Table 1: Antiviral Activity and Cytotoxicity of Synthesized Pyrimidine Derivatives
| Compound ID | Target Virus | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| Derivative 1 | Virus X | |||
| Derivative 2 | Virus X | |||
| ... | ... | |||
| Positive Control | Virus X |
The Selectivity Index is a critical parameter for evaluating the therapeutic potential of an antiviral compound. A higher SI value indicates greater selectivity for the virus over the host cell, suggesting a wider therapeutic window.
Visualizing Workflows and Pathways
Diagram 1: General Synthetic Workflow
Caption: Synthetic workflow for pyrimidine derivatives.
Diagram 2: Antiviral Screening Workflow
Caption: Workflow for antiviral screening.
Diagram 3: Potential Mechanism of Action - Viral Polymerase Inhibition
Caption: Inhibition of viral polymerase.
Conclusion and Future Directions
This compound represents a promising starting point for the development of novel antiviral agents due to its versatile chemical nature. The protocols and workflows outlined in this document provide a comprehensive framework for the synthesis, biological evaluation, and characterization of new pyrimidine derivatives. Future research should focus on creating diverse chemical libraries based on this scaffold and screening them against a broad range of viruses to identify lead compounds with high potency and selectivity. Further structure-activity relationship (SAR) studies will be essential to optimize the antiviral activity and pharmacokinetic properties of these novel compounds, potentially leading to the development of new and effective antiviral therapies.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 5-Chloro-6-methylpyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 5-Chloro-6-methylpyrimidin-4-amine. This versatile building block is a key intermediate in the synthesis of a variety of substituted pyrimidines, which are of significant interest in medicinal chemistry and materials science. The methodologies outlined herein facilitate the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the 5-position of the pyrimidine core, enabling the synthesis of diverse compound libraries for drug discovery and development.
Introduction
Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis, allowing for the efficient and selective construction of new chemical bonds under mild conditions.[1][2] For substrates like this compound, these reactions provide a direct route to introduce a wide range of functional groups. The electron-deficient nature of the pyrimidine ring and the presence of the chloro substituent make it a suitable substrate for several types of cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[3][4] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.[3]
Data Presentation: A Comparative Overview of Coupling Reactions
The following tables summarize representative quantitative data for key palladium-catalyzed cross-coupling reactions of this compound with various coupling partners. These data are intended to provide a comparative overview to guide reaction optimization.
Table 1: Suzuki-Miyaura Coupling with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | K₃PO₄ (2) | Toluene | 110 | 10 | 92 |
| 3 | 3-Pyridylboronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (2) | DMF | 90 | 16 | 78 |
| 4 | 2-Thiopheneboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ (2) | DME/H₂O | 85 | 14 | 88 |
Table 2: Buchwald-Hartwig Amination with Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (4) | NaOt-Bu (1.5) | Toluene | 100 | 8 | 95 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 12 | 82 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | Xantphos (3) | K₃PO₄ (2) | Toluene | 100 | 10 | 88 |
| 4 | Indole | Pd(OAc)₂ (3) | BrettPhos (6) | K₂CO₃ (2) | t-Amyl alcohol | 120 | 18 | 75 |
Table 3: Sonogashira Coupling with Terminal Alkynes
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Et₃N (3) | DMF | 60 | 6 | 90 |
| 2 | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ (2) | CuI (4) | DIPA (3) | THF | 50 | 8 | 85 |
| 3 | 1-Hexyne | Pd(OAc)₂ (2) | CuI (4) | Et₃N (3) | Acetonitrile | 70 | 5 | 93 |
| 4 | Propargyl alcohol | PdCl₂(dppf) (3) | CuI (6) | K₂CO₃ (2) | 1,4-Dioxane | 80 | 10 | 78 |
Experimental Protocols
The following are detailed protocols for the palladium-catalyzed cross-coupling reactions of this compound.
General Considerations
All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes the C-C bond formation between this compound and an arylboronic acid.[2][5]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Deionized water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, arylboronic acid, potassium carbonate, Pd(OAc)₂, and SPhos.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add anhydrous 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of solvent to water).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
This protocol details the C-N bond formation between this compound and an amine.[6][7]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.5 equiv)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add Pd₂(dba)₃, BINAP, and sodium tert-butoxide.
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous toluene, followed by this compound and the amine.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction carefully with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Sonogashira Coupling
This protocol outlines the C-C bond formation between this compound and a terminal alkyne.[8][9]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous DMF and triethylamine.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Heat the reaction mixture to 60 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Caption: General experimental workflow for palladium-catalyzed cross-coupling.
Caption: Simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 5-Chloro-6-methylpyrimidin-4-amine in Creating Compound Libraries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 5-Chloro-6-methylpyrimidin-4-amine as a versatile scaffold for the synthesis of diverse compound libraries, particularly targeting protein kinases. The protocols and data herein are compiled to aid in the design, synthesis, and evaluation of novel chemical entities for drug discovery.
The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous FDA-approved drugs, including a significant number of kinase inhibitors.[1][2] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties. This compound offers a key reactive handle—the chlorine atom at the 5-position—for diversification through various cross-coupling reactions. Modifications at the 5-position of the pyrimidine core are known to play a crucial role in determining both the potency and selectivity of kinase inhibitors due to its proximity to the kinase gatekeeper residue.[2][3]
Data Presentation: Biological Activity of Substituted Pyrimidine Derivatives
The following tables summarize the in vitro biological activities of various substituted pyrimidine derivatives. While specific data for libraries derived directly from this compound is not extensively available in the public domain, the data for structurally related compounds provide valuable insights into the potential of this scaffold.
Table 1: Kinase Inhibitory Activity of Representative Aminopyrimidine Derivatives
| Compound ID | Target Kinase | IC50 (µM) | Reference Cell Line | Citation |
| 8h | PLK4 | 0.0067 | - | [4] |
| 3n | Aurora A | - | MDA-MB-468 (Breast Cancer) | [3] |
| 3l | Aurora A | - | MDA-MB-468 (Breast Cancer) | [3] |
| 3o | Aurora A | - | MDA-MB-468 (Breast Cancer) | [3] |
| 16 | IRAK4 | 0.027 | - | [5] |
| 31 | IRAK4 | 0.093 | - | [5] |
Table 2: Antiproliferative Activity of Substituted Pyrimidine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Cancer Type | Citation |
| 8h | MCF-7 | - | Breast Cancer | [4] |
| 9m | MDA-MB-468 | - | Breast Cancer | [3] |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of compound libraries from this compound and for the subsequent biological evaluation.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various aryl or heteroaryl boronic acids.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)
-
Schlenk flask or reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the corresponding boronic acid (1.1-1.5 eq.), and the base (2-3 eq.).[6]
-
Evacuation and Backfilling: Seal the flask and evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[6]
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst.[6]
-
Solvent Addition: Add the degassed anhydrous solvent via syringe.[6]
-
Reaction: Place the sealed flask in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).[6]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[6]
-
Work-up: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.[7]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.[6]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol outlines the palladium-catalyzed Buchwald-Hartwig amination of this compound with various primary or secondary amines.
Materials:
-
This compound
-
Amine (1.1 - 1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu or Cs₂CO₃, 1.4 - 1.5 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Schlenk flask or reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation: In a glovebox or under a stream of inert gas in a Schlenk flask, add the palladium precatalyst and the phosphine ligand.[1][8]
-
Addition of Reagents: To the same flask, add the base, this compound, and the amine.[8]
-
Solvent Addition: Add the anhydrous solvent to the flask.[8]
-
Reaction Conditions: Seal the flask and stir the reaction mixture at a specified temperature (e.g., 100 °C) under an inert atmosphere.[8]
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC or LC-MS.[8]
-
Work-up: Once complete, cool the mixture to room temperature. Dilute with a suitable organic solvent and wash with water and brine.[8]
-
Purification: Dry the organic layer, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[8]
Protocol 3: In Vitro Kinase Inhibition Assay
This protocol provides a general method for evaluating the inhibitory activity of the synthesized compounds against a target kinase.
Materials:
-
Purified recombinant kinase
-
Kinase substrate (peptide or protein)
-
ATP (adenosine triphosphate)
-
Test compounds dissolved in DMSO
-
Kinase assay buffer
-
Stop solution (e.g., EDTA)
-
Detection reagent (e.g., Kinase-Glo® for luminescence-based assay)
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the purified recombinant kinase and its substrate in the kinase assay buffer.
-
Compound Addition: Add the test compounds at various concentrations to the reaction mixture.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a specified temperature for a set period.
-
Termination of Reaction: Stop the reaction by adding a stop solution.
-
Detection: Quantify the amount of phosphorylated substrate or the remaining ATP. For luminescence-based assays, a lower signal indicates higher kinase activity.
Visualizations
Signaling Pathway
Caption: A simplified signaling pathway illustrating the role of Aurora kinases in cell cycle progression and their inhibition by pyrimidine-based compounds.
Experimental Workflow
Caption: General experimental workflow for the creation and screening of a compound library from this compound.
Logical Relationships in Library Synthesis
Caption: Logical relationships illustrating the diversification of the this compound scaffold using common cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Chloro-6-methylpyrimidin-4-amine
This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges and improve the yield of 5-Chloro-6-methylpyrimidin-4-amine synthesis.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section provides solutions to common issues encountered during the synthesis of this compound and related pyrimidine derivatives.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
A1: Low yields in pyrimidine synthesis can stem from several factors. Key areas to troubleshoot include:
-
Reaction Conditions: Temperature and reaction time are critical. Ensure your reaction is running at the optimal temperature for the specific synthetic route. Monitoring the reaction progress by Thin Layer Chromatography (TLC) can help determine the ideal reaction time and prevent product degradation from prolonged heating.
-
Catalyst and Reagents: The choice and quality of the catalyst and reagents are paramount. For amination reactions, the basicity (pKa) of the catalyst can significantly influence the yield. Ensure all starting materials are of high purity, as impurities can inhibit the reaction or lead to unwanted side reactions.
-
Solvent Effects: The polarity of the solvent can impact reaction rates and yields. For amination of chloropyrimidines, polar solvents are often preferred. Experimenting with different solvents may lead to improved outcomes.
Q2: I am observing the formation of multiple products or significant impurities. How can I improve the selectivity of my reaction?
A2: The formation of byproducts is a common challenge. To enhance selectivity:
-
Control of Stoichiometry: Carefully control the molar ratios of your reactants. In amination reactions, using a stoichiometric excess of the amine can sometimes favor the desired product over side reactions like di-heteroarylation.
-
Regioselectivity in Amination: The position of amination on a di-substituted pyrimidine ring can be influenced by the choice of base and solvent. For instance, in the amination of dichloropyrimidines, the use of specific palladium catalysts and ligands can highly favor amination at the C4 position.
-
Temperature Control: Running the reaction at a lower temperature can sometimes minimize the formation of side products.
Q3: What are the best practices for the purification of this compound?
A3: Purification can be challenging due to the nature of the compound. Consider the following:
-
Crystallization: Recrystallization from a suitable solvent is a common and effective method for purifying the final product.
-
Column Chromatography: If crystallization is not effective, column chromatography using an appropriate stationary and mobile phase can be used to separate the desired product from impurities.
-
Aqueous Work-up: Be mindful that some pyrimidine derivatives are water-soluble, which can lead to product loss during aqueous work-up steps.
Data Presentation: Optimizing Reaction Conditions
| Catalyst (mol %) | Ligand (mol %) | Base | Solvent | Temperature (°C) | Time (h) | Yield of 4-amino product (%) | Regioselectivity (C4:C2) |
| Pd(dba)₂ (1) | dppb (2) | LiHMDS | THF | 0 | <0.5 | 95 | >99:1 |
| Pd(dba)₂ (1) | P(t-Bu)₃ (2) | LiHMDS | THF | 0 | 1 | 93 | 98:2 |
| Pd(dba)₂ (1) | dppf (2) | LiHMDS | THF | 0 | 2 | 85 | 95:5 |
| None | None | LiHMDS | THF | 25 | 24 | 30 | 70:30 |
This data is adapted from a study on a related compound and should be used as a guide for optimization.
Experimental Protocols
The following is a general, plausible multi-step experimental protocol for the synthesis of this compound, based on established synthetic routes for similar compounds.
Step 1: Synthesis of 4-hydroxy-6-methylpyrimidine
-
In a round-bottom flask, dissolve ethyl acetoacetate and urea in a suitable solvent (e.g., ethanol).
-
Add a base, such as sodium ethoxide, to the solution.
-
Reflux the mixture for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize it with an acid (e.g., acetic acid).
-
Collect the precipitated product by filtration, wash with cold solvent, and dry.
Step 2: Chlorination to 4-chloro-6-methylpyrimidine
-
Carefully add the 4-hydroxy-6-methylpyrimidine from Step 1 to phosphorus oxychloride (POCl₃).
-
Heat the mixture under reflux until the reaction is complete (monitor by TLC).
-
Remove the excess POCl₃ under reduced pressure.
-
Carefully pour the residue onto crushed ice and neutralize with a base (e.g., sodium carbonate solution).
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
Step 3: Amination to this compound
-
This step is a hypothetical adaptation for the introduction of the amino group at the 4-position and chlorination at the 5-position. A more direct route would likely involve starting with a pre-functionalized precursor.
-
A plausible, though not explicitly documented, route could involve the direct amination of a 4,5-dichloro-6-methylpyrimidine intermediate.
-
Dissolve the dichlorinated pyrimidine in a suitable solvent (e.g., THF or dioxane).
-
Add an ammonia source (e.g., aqueous ammonia or ammonia gas).
-
The reaction may require elevated temperatures and pressure in a sealed vessel.
-
Alternatively, a palladium-catalyzed amination (Buchwald-Hartwig type) could be employed using a suitable palladium precursor, ligand, and base.
-
Upon completion, the reaction mixture is worked up by extraction and purified by crystallization or column chromatography.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: General troubleshooting workflow for synthesis optimization.
Caption: Key parameters influencing reaction yield and purity.
Technical Support Center: Purification of 5-Chloro-6-methylpyrimidin-4-amine
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 5-Chloro-6-methylpyrimidin-4-amine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary purification techniques for solid organic compounds like this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of impurities, as well as the desired final purity of the compound.
Q2: What are some of the key challenges when purifying this compound?
A2: Due to the presence of an amino group and nitrogen atoms in the pyrimidine ring, this compound is a polar compound. This polarity can lead to high solubility in polar solvents, which can make recrystallization challenging. In column chromatography, its polarity may cause it to adhere strongly to the silica gel, requiring more polar solvent systems for elution and potentially leading to streaking or poor separation if conditions are not optimized.
Q3: How can I assess the purity of this compound after purification?
A3: Purity can be assessed using several analytical techniques. Thin-Layer Chromatography (TLC) is a quick method to check for the presence of impurities. High-Performance Liquid Chromatography (HPLC) can provide a more quantitative measure of purity. Further characterization and confirmation of the compound's identity and purity can be achieved through Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point analysis. The reported melting point for a similar compound, 2-Amino-4-chloro-6-methylpyrimidine, is in the range of 183-186 °C[1].
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause | Suggested Solution |
| Compound does not dissolve in the hot solvent. | The solvent is not polar enough. | Try a more polar solvent or a solvent mixture. Given the amine functionality, solvents like ethanol, methanol, or mixtures with water could be effective. Acetic acid is also a known solvent for a similar isomer[1]. |
| Compound "oils out" instead of forming crystals. | The solution is supersaturated, or the compound is too soluble in the chosen solvent. | Add a small amount of additional hot solvent until the oil redissolves, then allow for slower cooling. Alternatively, try a different solvent system or add an anti-solvent (a solvent in which the compound is insoluble but is miscible with the crystallization solvent) dropwise to the warm solution until it becomes slightly turbid, then allow it to cool slowly. |
| Low recovery of the purified product. | The compound has significant solubility in the cold solvent. The volume of solvent used was too large. | Ensure the solution is cooled sufficiently in an ice bath to maximize precipitation. Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Colored impurities remain in the crystals. | The impurities have similar solubility to the product and co-crystallize. | Add a small amount of activated charcoal to the hot solution and then perform a hot filtration to remove the charcoal and adsorbed impurities before allowing the solution to cool and crystallize. |
Column Chromatography Issues
| Issue | Possible Cause | Suggested Solution |
| Compound does not move from the baseline on the TLC plate. | The eluent is not polar enough. | Increase the polarity of the mobile phase. For polar compounds like this, a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typically used. Gradually increase the proportion of the polar solvent. |
| Compound streaks on the TLC plate and column. | The compound is interacting too strongly with the acidic silica gel. The sample is overloaded. | Add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the eluent to neutralize the acidic sites on the silica gel. Ensure you are not applying too much sample to the TLC plate or loading too much crude material onto the column. |
| Poor separation from impurities. | The polarity of the eluent is not optimized. | Perform a thorough TLC analysis with various solvent systems to find the optimal mobile phase that provides good separation between your product and the impurities (an Rf value of 0.2-0.4 is often ideal for the target compound). Consider using a gradient elution on the column, starting with a less polar solvent system and gradually increasing the polarity. |
| The compound elutes with the solvent front. | The eluent is too polar. | Reduce the polarity of the mobile phase. Start with a higher proportion of the non-polar solvent in your mixture. |
Experimental Protocols
Recrystallization Protocol
This is a general guideline; optimization of the solvent system is recommended for the best results.
-
Solvent Selection: Test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, and mixtures with water) to find a suitable solvent or solvent pair where the compound is soluble when hot but sparingly soluble when cold.
-
Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent while stirring until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote further crystallization, place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.
Column Chromatography Protocol
-
Mobile Phase Selection: Using TLC, determine an appropriate solvent system that gives your target compound an Rf value of approximately 0.2-0.4. A common starting point for aminopyrimidines could be a mixture of hexane/ethyl acetate or dichloromethane/methanol.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack uniformly without any air bubbles. Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the solution onto the top of the column.
-
Elution: Begin eluting with the chosen mobile phase, collecting fractions. If necessary, gradually increase the polarity of the mobile phase to elute the compound.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Comparison of Purification Techniques
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| Recrystallization | Differential solubility at varying temperatures. | Cost-effective, scalable, can yield very pure crystalline product. | Can have lower yields, finding a suitable solvent can be time-consuming, may not remove impurities with similar solubility. | Purifying large quantities of solid compounds with thermally stable properties. |
| Column Chromatography | Differential partitioning between a stationary and a mobile phase based on polarity. | Can separate complex mixtures, applicable to a wide range of compounds. | More time-consuming and expensive (solvents and stationary phase), can lead to sample loss on the column. | Separating compounds with different polarities, especially when recrystallization is ineffective. |
Visualizations
Caption: General workflow for the purification of this compound by recrystallization.
Caption: A logical diagram for troubleshooting common purification issues.
References
Common side reactions in the synthesis of 5-Chloro-6-methylpyrimidin-4-amine derivatives
Welcome to the technical support center for the synthesis of 5-Chloro-6-methylpyrimidin-4-amine and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address specific issues that may arise during the synthesis of this compound derivatives, providing potential causes and actionable solutions.
Q1: My reaction is producing a mixture of C4- and C6- substituted isomers. How can I improve the regioselectivity for the desired C4-amino product?
Potential Cause:
The pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr) at both the C4 and C6 positions when starting from a di-substituted precursor like 4,6-dichloropyrimidine. The inherent electronic properties of the pyrimidine ring can lead to poor regioselectivity, resulting in a mixture of isomers. The C4 position is generally more reactive towards nucleophiles than the C2 or C6 positions due to greater stabilization of the Meisenheimer intermediate. However, reaction conditions and the nature of the nucleophile can influence this selectivity.
Troubleshooting & Optimization:
-
Control of Reaction Temperature: Lowering the reaction temperature can often favor the formation of the thermodynamically more stable product, which is typically the C4-substituted isomer. Start the reaction at a low temperature (e.g., 0 °C or -78 °C) and slowly warm to room temperature.
-
Choice of Solvent: The polarity of the solvent can influence the reaction rate and selectivity. Experiment with a range of solvents, from polar aprotic (e.g., DMF, DMAc) to less polar options (e.g., THF, Dioxane), to find the optimal conditions for your specific substrate and nucleophile.
-
Nature of the Nucleophile: Sterically hindered amines may show a higher preference for the less hindered C4 position.
-
Use of a Catalyst: In some cases, the addition of a catalyst, such as a phase-transfer catalyst for biphasic reactions, can improve selectivity.
Experimental Protocol: Selective Amination at C4
-
Dissolve the starting 4,6-dichloro-5-methylpyrimidine in an appropriate solvent (e.g., THF or ethanol) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of the desired amine (1.0-1.2 equivalents) in the same solvent to the cooled pyrimidine solution.
-
Stir the reaction mixture at 0 °C for 1-2 hours and then allow it to slowly warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired C4-amino isomer.
Q2: I am observing a significant amount of a hydroxylated by-product (a pyrimidone). How can I prevent this hydrolysis side reaction?
Potential Cause:
Chloropyrimidines are susceptible to hydrolysis, where the chlorine atom is replaced by a hydroxyl group, forming a pyrimidone. This side reaction is often catalyzed by the presence of water and can be accelerated by acidic or basic conditions. The 2-chloro isomer is particularly prone to hydrolysis, often hydrolyzing much faster than the 4- or 6-chloro isomers.[1][2]
Troubleshooting & Optimization:
-
Anhydrous Reaction Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert, dry atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.
-
Control of pH: If the reaction is sensitive to acid or base, use a non-nucleophilic base (e.g., diisopropylethylamine) to scavenge any acid generated during the reaction. Maintaining a neutral pH can minimize hydrolysis.
-
Work-up Procedure: During the work-up, minimize the contact time with aqueous layers, especially if they are acidic or basic. Use cold water for washing and perform extractions quickly.
Table 1: Relative Hydrolysis Rates of Isomeric Chloropyrimidines in HCl [2]
| Isomer | Relative Rate of Hydrolysis (6 N HCl) | Relative Rate of Hydrolysis (12 N HCl) |
| 2-chloro isomer | 350 | 1750 |
| 6-chloro isomer | 1 | 1 |
This significant difference in hydrolysis rates can be exploited for purification. If a mixture of chloro-isomers is present, selective hydrolysis of the more reactive isomer can be a viable purification strategy.[1][2]
Q3: My final product appears to have an additional oxygen atom according to mass spectrometry, suggesting N-oxidation. How can I avoid this?
Potential Cause:
The nitrogen atoms in the pyrimidine ring are susceptible to oxidation, forming N-oxides. This can occur if oxidizing agents are present as impurities in the starting materials or reagents, or if the reaction is exposed to air for prolonged periods, especially at elevated temperatures or in the presence of certain metal catalysts. The use of oxidants like hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA), or even air can lead to the formation of pyrimidine N-oxides.[3][4][5]
Troubleshooting & Optimization:
-
Use High-Purity Reagents: Ensure that all starting materials, reagents, and solvents are free from oxidizing impurities.
-
Inert Atmosphere: Conduct the reaction under a robust inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.
-
Degas Solvents: For particularly sensitive reactions, degas the solvents prior to use by sparging with an inert gas or by the freeze-pump-thaw method.
-
Avoid Strong Oxidizing Agents: If the synthetic route involves an oxidation step, ensure that the oxidant is selective and that any excess is quenched before proceeding to subsequent steps.
Logical Workflow for Troubleshooting N-Oxidation
Caption: Troubleshooting workflow for N-oxidation side reactions.
Q4: The purification of my crude product is difficult due to the presence of tar-like or slimy by-products. What are these, and how can I remove them?
Potential Cause:
When using chlorinating agents like phosphorus oxychloride (POCl₃) to convert hydroxypyrimidines to chloropyrimidines, polymeric phosphorus-containing by-products can form. These are often described as "flocculent, slimy by-products" that can make filtration and extraction difficult.[6] Additionally, self-polymerization or decomposition of the pyrimidine derivatives under harsh reaction conditions can also lead to tar formation.
Troubleshooting & Optimization:
-
Modified Work-up: Instead of quenching the reaction mixture directly with water, which can be highly exothermic and promote the formation of insoluble by-products, a modified work-up can be employed.[6]
-
Filtration Aid: Use a filtration aid like Celite® to help trap the fine, slimy particles during filtration.
-
Solvent Extraction: A carefully chosen solvent system for extraction can help to separate the desired product from the polymeric material. Sometimes, a multi-solvent system is more effective.
-
Purification Method: If standard column chromatography is challenging, consider alternative purification techniques such as preparative HPLC or crystallization.
Experimental Protocol: Modified Work-up for POCl₃ Reactions
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully add the reaction mixture to a vigorously stirred mixture of ice and water. This should be done in a well-ventilated fume hood due to the exothermic nature of the quench.
-
Neutralize the acidic solution with a base, such as sodium carbonate or sodium hydroxide solution, while keeping the temperature low with an ice bath.
-
Extract the aqueous slurry with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
If an emulsion forms or filtration is difficult, pass the mixture through a pad of Celite®.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product, which should be less contaminated with polymeric by-products.
Reaction Pathway and Potential Side Products
Caption: Synthetic pathway and common side products.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Mono-N-oxidation of heterocycle-fused pyrimidines - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
Technical Support Center: Optimizing Suzuki Coupling for Substituted Pyrimidines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the Suzuki-Miyaura cross-coupling of substituted pyrimidines.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in the Suzuki coupling of substituted pyrimidines?
Low yields in Suzuki coupling reactions involving pyrimidine substrates can often be attributed to several key factors:
-
Catalyst Deactivation: The nitrogen atoms within the pyrimidine ring can coordinate with the palladium catalyst, leading to its deactivation.[1][2] Additionally, impurities present in the reagents or solvents can poison the catalyst.[1]
-
Poor Reactivity of the Halopyrimidine: The reactivity of the C-X bond (where X is a halogen) in halopyrimidines follows the general trend of I > Br > Cl. Chloropyrimidines, while often more readily available and cost-effective, are the least reactive, necessitating carefully optimized reaction conditions and more active catalyst systems to achieve high yields.[1][3]
-
Side Reactions: The two most prevalent side reactions are the protodeboronation of the boronic acid (where the boron group is replaced by a hydrogen atom) and the homo-coupling of the boronic acid.[1][4] High temperatures and certain bases can exacerbate protodeboronation.[1]
-
Inadequate Reaction Conditions: Suzuki couplings are highly sensitive to oxygen.[1] Insufficient degassing of solvents and failure to maintain an inert atmosphere can result in catalyst decomposition and the formation of unwanted byproducts.[1] The choice of base and solvent system is also critical and can significantly impact the reaction outcome.[3]
Q2: How do I choose the right catalyst and ligands for my pyrimidine substrate?
The selection of an appropriate catalyst and ligand system is crucial for a successful Suzuki coupling. While Pd(PPh₃)₄ is a commonly used and often effective catalyst for many pyrimidine couplings, more challenging substrates, such as less reactive chloropyrimidines, may benefit from more robust catalytic systems.[3][5] Air-stable palladium(II) pre-catalysts, like PdCl₂(PPh₃)₂, in combination with specialized ligands can provide higher efficiency and turnover numbers.[3] The ligand's role is to stabilize the palladium center and facilitate the key steps of the catalytic cycle.
Q3: Which base and solvent should I use for the Suzuki coupling of my substituted pyrimidine?
The choice of base and solvent is highly interdependent and substrate-specific. A variety of inorganic bases are commonly employed, including potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).[3] Stronger bases like K₃PO₄ or Cs₂CO₃ are often effective in more challenging coupling reactions.[3]
Regarding solvents, a mixture of an organic solvent and water is frequently used. For instance, a 2:1 mixture of 1,4-dioxane and water has been shown to be optimal in certain cases.[5][6] The presence of water can be beneficial by increasing the concentration of the hydrophilic boronate species, RB(OH)₃⁻.[5]
Q4: Can microwave irradiation improve my reaction?
Yes, microwave-assisted Suzuki coupling can offer significant advantages over conventional heating methods. These benefits include drastically reduced reaction times (often to as little as 15 minutes), improved reaction yields, and enhanced reproducibility.[1][5][6]
Troubleshooting Guides
Problem: Low to no product formation.
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the palladium catalyst is fresh and has been stored correctly. Consider screening different palladium sources (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and ligands. For less reactive chlorides, a more active catalyst system may be required.[1][3] |
| Inappropriate Base or Solvent | The combination of base and solvent is critical.[3] Perform a small-scale screen of different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., 1,4-dioxane/water, toluene/water, THF/water).[3][5] |
| Poor Substrate Reactivity | If using a chloropyrimidine, consider switching to the more reactive bromo- or iodo-pyrimidine analog if possible. Alternatively, increase the reaction temperature or employ a more active catalyst system.[1][3] |
| Oxygen Contamination | Thoroughly degas all solvents and reagents. Ensure the reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen).[1][3] |
Problem: Significant side product formation.
| Side Product | Possible Cause | Troubleshooting Steps |
| Protodeboronation (Ar-H) | The boronic acid is decomposing. This can be caused by excessive temperature or an unsuitable base.[1][4] | Use fresh, high-purity boronic acid. Optimize the reaction temperature, aiming for the lowest effective temperature. Consider using a milder base. |
| Homo-coupling (Ar-Ar) | Two molecules of the boronic acid are coupling together. | This can sometimes be suppressed by adding the aryl halide in a slight excess.[1] Ensure efficient oxidative addition and transmetalation by optimizing the catalyst and reaction conditions. |
| Hydrolysis of Halopyrimidine | The starting halopyrimidine is reacting with water or hydroxide ions. | Ensure anhydrous conditions if water is not intentionally part of the solvent system. Use a non-hydroxide base. |
Data Presentation: Optimization of Reaction Conditions
The following tables summarize quantitative data for the Suzuki coupling of substituted pyrimidines under various conditions.
Table 1: Effect of Catalyst and Ligand on the Suzuki Coupling of 2,4-Dichloropyrimidine
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| Pd(PPh₃)₄ | - | K₂CO₃ | 1,4-Dioxane/H₂O (2:1) | 100 | 15 | 81 |
| Pd(dppf)Cl₂·CH₂Cl₂ | - | K₂CO₃ | 1,4-Dioxane | 100 | 20 | 70 |
| Pd₂(dba)₃ | - | K₂CO₃ | 1,4-Dioxane | 100 | 20 | <5 |
Data synthesized from multiple sources for comparative purposes.[1][5]
Table 2: Influence of Solvent on the Suzuki Coupling of 2,4-Dichloropyrimidine
| Solvent | Base | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1,4-Dioxane | K₂CO₃ | Pd(PPh₃)₄ | 100 | 24 | 71 |
| THF | K₂CO₃ | Pd(PPh₃)₄ | Reflux | 24 | 65 |
| DMF | K₂CO₃ | Pd(PPh₃)₄ | 100 | 24 | 45 |
| Isopropanol | K₂CO₃ | Pd(PPh₃)₄ | Reflux | 24 | 64 |
This data illustrates the impact of the solvent on reaction efficiency.[5]
Experimental Protocols
General Protocol for Microwave-Assisted Suzuki Coupling of a Halogenated Pyrimidine
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Halogenated pyrimidine (e.g., 2,4-dichloropyrimidine) (0.5 mmol, 1.0 equiv)
-
Aryl or heteroaryl boronic acid (0.5 mmol, 1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.5 mol%, 0.0025 mmol)
-
Base (e.g., K₂CO₃) (1.5 mmol, 3.0 equiv)
-
Degassed solvent mixture (e.g., 1,4-dioxane and water, 2:1 v/v) (6 mL)
-
10 mL microwave reactor vial with a magnetic stir bar
Procedure:
-
To a 10 mL microwave reactor vial containing a magnetic stir bar, add the halogenated pyrimidine, the desired boronic acid, and the base.[6]
-
Add the palladium catalyst.[6]
-
Add the degassed solvent mixture.[6]
-
Seal the vial with a cap.[6]
-
Place the vial in the microwave reactor and irradiate the reaction mixture at 100 °C for 15 minutes with stirring.[6]
-
After the reaction is complete, allow the vial to cool to room temperature.[6]
-
Transfer the reaction mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 20 mL).[6]
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[6]
-
Filter and concentrate the solvent under reduced pressure.[6]
-
Purify the crude product by column chromatography on silica gel to obtain the desired substituted pyrimidine.[6]
General Protocol for Conventional Suzuki Coupling under an Inert Atmosphere
Procedure:
-
To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the halopyrimidine, the corresponding boronic acid (1.1-1.5 eq.), and the base (2-3 eq.).[3]
-
Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[3]
-
Under a positive pressure of inert gas, add the palladium catalyst (and ligand, if separate).[3]
-
Add the degassed anhydrous solvent via syringe. If an aqueous system is used, add the degassed water portion.[3]
-
Place the sealed flask in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).[3][7]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[3][7]
-
Upon completion, cool the reaction mixture to room temperature.[7]
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[7]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.[7]
-
Purify the crude residue by flash column chromatography on silica gel.[3][7]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[7][8]
Caption: A standard experimental workflow for the Suzuki coupling reaction.[3][7]
References
Technical Support Center: Buchwald-Hartwig Amination of Electron-Deficient Heterocycles
Welcome to the Technical Support Center for the Buchwald-Hartwig amination of electron-deficient heterocycles. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this powerful C-N bond-forming reaction. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to enhance your understanding and experimental success.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments, offering potential causes and actionable solutions.
Problem 1: Low or No Product Yield
Q: My reaction is showing very low or no conversion to the desired product. What are the likely causes and how can I fix this?
A: Low or no yield is a common issue when working with electron-deficient heterocycles due to their unique electronic properties and potential for catalyst inhibition. Here are the primary factors to investigate:
-
Catalyst Inhibition/Deactivation: The heteroatom (typically nitrogen) in your substrate can coordinate to the palladium center, effectively poisoning the catalyst and halting the catalytic cycle. This is particularly prevalent with substrates like 2-halopyridines.[1]
-
Suboptimal Ligand Choice: The ligand is critical for catalyst stability and activity.
-
Solution: Screen a panel of ligands. For electron-deficient heterocycles, bulky biarylphosphine ligands are generally a good starting point.[2] Consider ligands specifically designed for challenging substrates.
-
-
Inappropriate Base Selection: The strength and solubility of the base are crucial. A base that is too weak may not facilitate the deprotonation of the amine effectively, while a very strong base could lead to side reactions or degradation of sensitive functional groups.[2][4]
-
Solution: Strong, non-nucleophilic bases like NaOtBu or LHMDS are often effective.[2][4] For base-sensitive substrates, consider weaker inorganic bases such as Cs₂CO₃ or K₃PO₄, though this may require higher temperatures or longer reaction times.[2] The solubility of the base can also be a critical factor.[2]
-
-
Poor Reagent/Solvent Quality: Palladium-catalyzed reactions are highly sensitive to air and moisture.
-
Solution: Ensure all reagents are pure and solvents are anhydrous and degassed. Use of a glovebox or proper Schlenk techniques is highly recommended.[1]
-
-
Incorrect Reaction Temperature: The reaction may require thermal energy to proceed, but excessive heat can lead to catalyst decomposition.
Problem 2: Significant Side Product Formation
Q: I am observing significant formation of side products, such as hydrodehalogenation or diarylation. How can I minimize these?
A: Side reactions are a common challenge and can often be mitigated by fine-tuning the reaction conditions.
-
Hydrodehalogenation: This is the replacement of the halide with a hydrogen atom and is a common side reaction.[5]
-
Solution:
-
Optimize the Base: Using a less sterically hindered or weaker base can sometimes reduce this side reaction.
-
Lower the Reaction Temperature: Higher temperatures can promote hydrodehalogenation.
-
Ligand Selection: Some ligands are more prone to promoting this side reaction. Screening different ligands can be beneficial.
-
-
-
Diarylation of Primary Amines: If you are using a primary amine, you may observe the formation of a diarylated product.
-
Solution:
-
Use Bulky Ligands: Ligands like BrettPhos are known to favor monoarylation.[5]
-
Adjust Stoichiometry: Using a slight excess of the amine can sometimes suppress diarylation.
-
Ammonia Surrogates: For the synthesis of primary aryl amines, using an ammonia equivalent like benzophenone imine, followed by hydrolysis, can prevent diarylation.
-
-
Frequently Asked Questions (FAQs)
Q1: Why are electron-deficient heterocycles so challenging for Buchwald-Hartwig amination?
A1: The primary challenge lies in the ability of the heteroatom (usually nitrogen) within the ring to act as a ligand and coordinate to the palladium catalyst.[1] This coordination can lead to catalyst poisoning, forming a stable off-cycle complex that inhibits the desired catalytic turnover. Additionally, the electron-deficient nature of the ring can affect the rates of oxidative addition and reductive elimination in the catalytic cycle.
Q2: How do I choose the right ligand for my specific electron-deficient heterocycle?
A2: Ligand selection is often empirical and may require screening. However, a general guideline is to start with bulky, electron-rich biaryl monophosphine ligands. These ligands promote the reductive elimination step and their steric bulk can prevent the coordination of the heterocyclic substrate to the palladium center. Commonly successful ligand families for these substrates include those developed by the Buchwald group (e.g., XPhos, SPhos, RuPhos, BrettPhos).[3][4]
Q3: What is the best base to use for these reactions?
A3: The choice of base depends on the specific substrates and their functional group tolerance. Strong, non-coordinating bases like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) are often very effective and promote high reaction rates.[2][4] However, if your substrates contain base-sensitive functional groups (e.g., esters, nitro groups), weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) should be considered, potentially with an increase in reaction temperature to compensate for the lower reactivity.[2]
Q4: Which solvent is most suitable for the amination of electron-deficient heterocycles?
A4: Anhydrous and degassed ethereal or aromatic solvents are typically used. Toluene and 1,4-dioxane are the most common and effective solvents.[2][4] Tetrahydrofuran (THF) can also be used. It is crucial to avoid chlorinated solvents, acetonitrile, and pyridine, as they can coordinate to the palladium catalyst and inhibit the reaction.[4]
Q5: Can I use aryl chlorides as coupling partners?
A5: Yes, but aryl chlorides are generally less reactive than the corresponding bromides and iodides. The oxidative addition of aryl chlorides to the palladium(0) center is often the rate-limiting step. To facilitate the coupling of aryl chlorides, more electron-rich and bulky ligands are typically required, and higher reaction temperatures may be necessary.[1]
Data Summary Tables
Table 1: Recommended Starting Conditions for Ligand and Base Screening
| Parameter | Condition 1 (Aggressive) | Condition 2 (Mild) |
| Ligand | XPhos or RuPhos | BrettPhos or SPhos |
| Palladium Source | Pd₂(dba)₃ or a G3/G4 Precatalyst | Pd(OAc)₂ |
| Base | NaOtBu or LHMDS | Cs₂CO₃ or K₃PO₄ |
| Solvent | Toluene or 1,4-Dioxane | Toluene or 1,4-Dioxane |
| Temperature | 100 °C | 80-110 °C |
| Catalyst Loading | 1-2 mol% Pd | 2-5 mol% Pd |
| Ligand/Pd Ratio | 1.2:1 to 2:1 | 2:1 to 4:1 |
Table 2: Troubleshooting Guide - Quick Reference
| Symptom | Potential Cause | Suggested Action(s) |
| No Reaction | Catalyst Poisoning | Use a bulkier ligand (e.g., XPhos, RuPhos). |
| Inactive Catalyst | Use a pre-catalyst; ensure anhydrous/anaerobic conditions. | |
| Low Yield | Suboptimal Ligand/Base | Screen different ligands and bases (see Table 1). |
| Low Temperature | Gradually increase the temperature (monitor for decomposition). | |
| Hydrodehalogenation | Base too strong/hindered | Switch to a weaker or less hindered base. |
| High Temperature | Lower the reaction temperature. | |
| Palladium Black | Catalyst Decomposition | Lower the reaction temperature; use a more stable ligand. |
Experimental Protocols
Protocol 1: General Procedure for Screening Reaction Conditions
This protocol is designed for small-scale reactions to efficiently screen different ligands, bases, and solvents.
Materials:
-
Electron-deficient heteroaryl halide (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium source (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (4.4 mol%)
-
Base (2.0 equiv)
-
Anhydrous, degassed solvent (to make a 0.1 M solution with respect to the halide)
-
Inert atmosphere (glovebox or Schlenk line)
Procedure:
-
To an oven-dried vial equipped with a magnetic stir bar, add the palladium source, ligand, and base under an inert atmosphere.
-
Add the electron-deficient heteroaryl halide and the amine to the vial.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the vial tightly with a Teflon-lined cap.
-
Place the vial in a preheated aluminum block on a magnetic stir plate.
-
Stir the reaction at the desired temperature for the specified time (e.g., 12-24 hours).
-
After cooling to room temperature, take an aliquot of the reaction mixture, dilute it with a suitable solvent (e.g., ethyl acetate), and analyze by TLC, GC-MS, or LC-MS to determine the conversion and identify products.
Protocol 2: Workup Procedure for a Successful Reaction
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional solvent.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low yield in Buchwald-Hartwig amination.
Caption: Interrelated parameters for optimizing the Buchwald-Hartwig amination.
References
Stability and proper storage conditions for 5-Chloro-6-methylpyrimidin-4-amine
This technical support guide provides essential information on the stability and proper storage of 5-Chloro-6-methylpyrimidin-4-amine, addressing common issues researchers, scientists, and drug development professionals may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term stability, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1] Some suppliers recommend storage at room temperature, while others suggest refrigeration (-20°C) for optimal preservation, especially for analytical standards or small quantities.[2] Always refer to the manufacturer's specific recommendations provided with the product.
Q2: Is this compound sensitive to light?
Q3: What are the potential degradation pathways for this compound?
A3: Based on the chemical structure, the primary potential degradation pathways include:
-
Hydrolysis: The chloro group attached to the pyrimidine ring can be susceptible to hydrolysis, especially under acidic or basic conditions, leading to the formation of the corresponding hydroxy derivative.
-
Oxidation: The amine group and the pyrimidine ring itself can be susceptible to oxidation, leading to various degradation products.
-
Photodegradation: Exposure to UV or visible light may induce degradation, although specific pathways are not documented.
Q4: How can I tell if my sample of this compound has degraded?
A4: Degradation may be indicated by a change in physical appearance (e.g., color change from white/off-white to yellow or brown), a decrease in purity as determined by analytical techniques such as HPLC, or the appearance of new peaks in the chromatogram.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in HPLC analysis. | Sample degradation due to improper storage or handling. | 1. Review storage conditions (temperature, light, and moisture exposure). 2. Prepare a fresh sample from a new, unopened container if available. 3. Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products and confirm if the unexpected peaks correspond to them. |
| Low assay or purity results. | Degradation of the compound. | 1. Verify the storage conditions and expiry date of the compound. 2. Ensure the analytical method is validated and stability-indicating. 3. If degradation is suspected, acquire a new lot of the material. |
| Inconsistent experimental results. | Inconsistent sample quality due to degradation. | 1. Aliquot the material upon receipt to minimize freeze-thaw cycles and exposure of the bulk material to the atmosphere. 2. Always use freshly prepared solutions for experiments. 3. Re-evaluate the purity of the starting material before critical experiments. |
Stability and Storage Summary
| Parameter | Recommended Condition | Reasoning |
| Temperature | Cool (Room temperature or refrigerated at -20°C) | To minimize thermal degradation. |
| Light | Protect from light (use amber or opaque vials) | To prevent potential photolytic degradation. |
| Moisture | Dry environment (store with desiccant if necessary) | To prevent hydrolysis of the chloro group. |
| Atmosphere | Tightly sealed container, consider inert atmosphere (e.g., Argon, Nitrogen) for long-term storage of sensitive samples. | To protect from moisture and oxidative degradation. |
| Incompatibilities | Strong oxidizing agents | To prevent chemical reactions that could degrade the compound.[1] |
Experimental Protocols
Protocol: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.
1. Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC grade water, acetonitrile, and methanol
-
Suitable HPLC system with a photodiode array (PDA) detector
-
pH meter
-
Photostability chamber
2. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
3. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid compound in an oven at 105°C for 48 hours. Also, heat a solution of the compound at 60°C for 24 hours.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[2][3] A control sample should be kept in the dark under the same temperature conditions.
4. Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using an HPLC method with a PDA detector. The method should be developed to separate the parent compound from all degradation products.
5. Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Determine the percentage of degradation for each condition.
-
Evaluate the peak purity of the parent peak to ensure no co-eluting degradants.
-
Characterize the major degradation products using techniques like LC-MS if necessary.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Recommended workflow for storing and handling the compound.
References
Overcoming low reactivity in C-N bond formation with pyrimidines
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of pyrimidine-containing compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenges associated with the low reactivity of pyrimidines in C-N bond formation reactions.
Frequently Asked Questions (FAQs)
Q1: Why is C-N bond formation with pyrimidines often challenging?
A1: The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms.[1][2] While this electron deficiency facilitates nucleophilic attack, the reactivity can be low without appropriate activation.[3] Furthermore, the introduction of a nitrogen-based nucleophile can further deactivate the ring, making subsequent reactions more difficult.[3] Issues such as regioselectivity, catalyst deactivation, and competing side reactions also contribute to the challenges.[4][5]
Q2: What are the primary methods for C-N bond formation with pyrimidines?
A2: The main strategies employed for constructing C-N bonds with pyrimidines include:
-
Nucleophilic Aromatic Substitution (SNAr): This is a common method where a leaving group on the pyrimidine ring is displaced by a nucleophilic amine.[1][3] The reaction is typically favored at the C2, C4, and C6 positions.[2]
-
Palladium-Catalyzed Buchwald-Hartwig Amination: This powerful cross-coupling reaction utilizes a palladium catalyst with specialized ligands to couple amines with halo- or triflyloxy-pyrimidines.[6][7][8] It has a broad substrate scope and is often more efficient for less reactive pyrimidines.[7]
-
Copper-Catalyzed Ullmann Condensation: This is a classical method that uses a copper catalyst to couple amines with aryl halides.[9] While it often requires harsher conditions than the Buchwald-Hartwig reaction, recent developments have led to milder protocols.[9]
Q3: At which position on the pyrimidine ring does nucleophilic attack preferentially occur?
A3: Nucleophilic attack and substitution on the pyrimidine ring generally occur at the C2, C4, and C6 positions.[2] This is because the negative charge of the intermediate (Meisenheimer complex) can be effectively delocalized onto the electronegative nitrogen atoms.[1][10] In di-substituted pyrimidines, such as 2,4-dichloropyrimidine, substitution is often favored at the C4 position.[1][4][11] However, the regioselectivity can be influenced by the presence of other substituents on the ring and the nature of the nucleophile.[1][4]
Troubleshooting Guides
Issue 1: Low or No Product Yield in Nucleophilic Aromatic Substitution (SNAr)
| Potential Cause | Troubleshooting Suggestion | Supporting Evidence/Rationale |
| Insufficiently Activated Pyrimidine Ring | Ensure the presence of electron-withdrawing groups (e.g., -NO₂, -CN, -SO₂CH₃) on the pyrimidine ring, positioned ortho or para to the leaving group.[1][12] | Electron-withdrawing groups enhance the electrophilicity of the carbon atom undergoing nucleophilic attack.[12] |
| Poor Leaving Group | Utilize a substrate with a good leaving group. The typical reactivity order for SNAr is F > Cl > Br > I.[1] | A better leaving group stabilizes the negative charge that develops during its departure. |
| Weak Nucleophile | Increase the nucleophilicity of the amine. For instance, using an amide anion (generated with a strong base) instead of the neutral amine can be more effective. | A more potent nucleophile will attack the electron-deficient pyrimidine ring more readily. |
| Low Reaction Temperature | Gradually and cautiously increase the reaction temperature. Microwave irradiation can also be employed to accelerate the reaction.[3] | Higher temperatures provide the necessary activation energy for the reaction to proceed. |
| Ring Deactivation by an Amino Substituent | Consider activating the amino group to make it electron-withdrawing, for example, by converting it to an N-nitroso group, which can be removed later.[3] | An electron-withdrawing group on the exocyclic amine can reactivate the pyrimidine ring towards a second nucleophilic substitution.[3] |
Issue 2: Poor Performance in Palladium-Catalyzed Buchwald-Hartwig Amination
| Potential Cause | Troubleshooting Suggestion | Supporting Evidence/Rationale |
| Catalyst Deactivation | Ensure strictly anhydrous and anaerobic (inert atmosphere) reaction conditions. Use freshly purified reagents and solvents.[1][5] Consider using a pre-catalyst that is more air and moisture stable. | Oxygen and water can lead to the oxidation of the phosphine ligand and the formation of inactive palladium species (palladium black).[5] |
| Suboptimal Catalyst/Ligand Combination | Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and bulky, electron-rich phosphine ligands (e.g., Xantphos, XPhos, SPhos).[5][6] | The choice of ligand is crucial for promoting the oxidative addition and reductive elimination steps of the catalytic cycle.[7] |
| Inappropriate Base | Screen different bases such as NaOt-Bu, K₂CO₃, or Cs₂CO₃. The choice of base can significantly impact the reaction outcome.[5][6] | The base is essential for deprotonating the amine, but a very strong base can cause side reactions.[13] |
| Dehalogenation Side Reaction | This can be caused by the choice of catalyst and ligand.[14] Try screening different ligand systems. In some cases, changing the solvent can also help.[14] | Dehalogenation is a common side reaction where the halide is replaced by a hydrogen atom. |
| Low Solubility of Reagents | Screen different solvents such as toluene, dioxane, or DMF to ensure all reagents are soluble at the reaction temperature.[5][14] | Poor solubility can lead to slow reaction rates and incomplete conversion. |
Experimental Protocols
Protocol 1: N-Nitroso Group-Assisted Nucleophilic Aromatic Substitution of 6-Chloropyrimidines
This protocol describes the synthesis of pyrimidine-4,6-diamines from 6-chloro-N-nitrosopyrimidin-4-amines.[3]
-
Reaction Setup: A solution of the 6-chloro-N-nitrosopyrimidin-4-amine (1.0 eq) in N,N-dimethylformamide (DMF) is prepared in a reaction vessel.
-
Nucleophilic Substitution: The desired amine (1.1-1.5 eq) is added to the solution at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Denitrosation: Once the substitution is complete, the reaction mixture is diluted with 10% aqueous sulfuric acid.
-
Heating: The solution is then heated at 120 °C for 10 minutes to remove the N-nitroso group.
-
Work-up and Purification: After cooling, the mixture is worked up (details would be in the specific literature) to isolate the desired pyrimidine-4,6-diamine.
Protocol 2: Buchwald-Hartwig Amination of a Halopyrimidine
This protocol is a general procedure for the palladium-catalyzed amination of a halopyrimidine.[6]
-
Reaction Setup: To a reaction vessel under an inert nitrogen atmosphere, add the halopyrimidine (1.0 eq), the amine (1.2 eq), a palladium catalyst (e.g., dichlorobis(triphenylphosphine)palladium(II), 2-5 mol%), a phosphine ligand (e.g., Xantphos, 5-10 mol%), and a base (e.g., sodium tert-butoxide, 1.5 eq).
-
Solvent Addition: Add a dry, degassed solvent such as toluene or dioxane.
-
Reaction: The mixture is heated to reflux (typically 80-120 °C) and stirred for the required time, with progress monitored by TLC or LC-MS.
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature, diluted with a suitable organic solvent, and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.
Data Presentation
Table 1: Comparison of Yields in Buchwald-Hartwig Amination of 4-(Pyridin-3-yl)pyrimidin-2-amine with Aryl Bromides [6]
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | Phenyl bromide | N-Phenyl-4-(pyridin-3-yl)pyrimidin-2-amine | 82 |
| 2 | 4-Bromotoluene | N-(p-tolyl)-4-(pyridin-3-yl)pyrimidin-2-amine | 31 |
| 3 | 4-Bromoanisole | N-(4-methoxyphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine | 27 |
Reaction Conditions: Dichlorobis(triphenylphosphine)Pd(II), Xantphos, sodium tert-butoxide, refluxing toluene, nitrogen atmosphere.
Visualizations
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
References
- 1. benchchem.com [benchchem.com]
- 2. bhu.ac.in [bhu.ac.in]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. nbinno.com [nbinno.com]
- 13. uwindsor.ca [uwindsor.ca]
- 14. Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01687G [pubs.rsc.org]
Technical Support Center: Catalyst Selection for Cross-Coupling with 5-Chloro-6-methylpyrimidin-4-amine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for catalyst selection in cross-coupling reactions involving 5-chloro-6-methylpyrimidin-4-amine.
Frequently Asked Questions (FAQs)
Q1: Why is my cross-coupling reaction with this compound showing low to no yield?
Low or no product formation is a common challenge when working with chloropyrimidines. These substrates are inherently less reactive than their bromo or iodo counterparts due to the strong Carbon-Chlorine (C-Cl) bond, which makes the initial oxidative addition step in the catalytic cycle more difficult.[1] Additionally, the nitrogen atoms of the pyrimidine ring and the amino group can coordinate to the palladium catalyst, inhibiting its activity.[2]
Q2: What are the most suitable types of cross-coupling reactions for this compound?
Several palladium-catalyzed cross-coupling reactions are suitable for the functionalization of this compound. The choice depends on the desired bond formation:
-
Suzuki-Miyaura Coupling: Ideal for forming C-C bonds with aryl or vinyl boronic acids/esters.[3]
-
Buchwald-Hartwig Amination: The method of choice for forming C-N bonds with a wide range of primary and secondary amines.[3][4]
-
Sonogashira Coupling: Used for creating C-C triple bonds with terminal alkynes.[3][5][6]
-
Heck Coupling: Suitable for forming C-C bonds with alkenes.[7][8]
Q3: How does the substitution pattern on the pyrimidine ring affect its reactivity?
The position of the halogen on the pyrimidine ring significantly influences its reactivity. The general order of reactivity for different positions is C4(6) > C2 > C5.[9] The C4 and C6 positions are the most electron-deficient and, therefore, most susceptible to oxidative addition. The C5 position, as in this compound, is the least reactive.[9] This inherent low reactivity necessitates the use of highly active catalyst systems.
Q4: Can I perform a Sonogashira coupling without a copper co-catalyst?
Yes, copper-free Sonogashira couplings are well-established and can be advantageous. They can sometimes lead to cleaner reactions by avoiding issues associated with copper-catalyzed side reactions. These conditions typically employ a palladium catalyst with a suitable phosphine ligand and an amine base in a solvent like DMF or THF.[10]
Troubleshooting Guide
Issue 1: Low or No Product Formation
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inactive Catalyst System | Standard catalysts like Pd(PPh₃)₄ may be ineffective for the less reactive C-Cl bond.[1][2] Switch to a more active catalytic system, such as a palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand.[1][10] |
| Catalyst Inhibition | The nitrogen atoms on the pyrimidine ring can poison the catalyst.[2] Using bulky ligands can help mitigate this issue by sterically hindering the coordination of the pyrimidine nitrogen to the palladium center. |
| Ineffective Base | The choice of base is crucial. Strong, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective.[1] |
| Inappropriate Solvent | The solvent needs to solubilize the reactants and facilitate the catalytic cycle. A mixture of an organic solvent and water (e.g., dioxane/water, toluene/water) is often optimal.[1] |
| Low Reaction Temperature | Due to the strength of the C-Cl bond, higher temperatures (80-120 °C) are often required.[1] Microwave irradiation can also be considered to accelerate the reaction.[11] |
| Oxygen Sensitivity | The active Pd(0) catalyst is sensitive to oxygen. Ensure all solvents are thoroughly degassed and the reaction is performed under an inert atmosphere (Argon or Nitrogen).[1][12] |
Issue 2: Formation of Side Products
Possible Side Products & Mitigation Strategies:
| Side Product | Identification | Mitigation Strategy |
| Dehalogenation | Identification of 6-methylpyrimidin-4-amine by MS or NMR. | This occurs when the catalyst reacts with a hydride source. Ensure the reaction is under an inert atmosphere and consider solvents less prone to acting as a hydride source.[2] |
| Homocoupling | Detection of biphenyls (from boronic acids in Suzuki coupling) or diynes (in Sonogashira coupling) by MS or NMR. | This can be caused by the presence of Pd(II) species or oxygen.[2] Thoroughly degas the reaction mixture and use a Pd(0) source directly or ensure complete reduction of a Pd(II) precatalyst.[2] |
| Protodeboronation (Suzuki) | Formation of the arene corresponding to the boronic acid. | This happens when the C-B bond is cleaved by a proton source. Use anhydrous solvents and reagents where possible. Using boronic esters (e.g., pinacol esters) can enhance stability.[13] |
Experimental Protocols
General Starting Conditions for Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
-
Reactants:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.5 - 2.0 equiv.)
-
-
Catalyst System:
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2-4 mol%)
-
-
Base:
-
K₃PO₄ (2.0 equiv.)
-
-
Solvent:
-
Anhydrous 1,4-dioxane/water (4:1 v/v)
-
-
Procedure:
-
To an oven-dried reaction vessel, add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.[2]
-
Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[2]
-
Add the degassed solvent system via syringe.[10]
-
Heat the reaction mixture to 100 °C with vigorous stirring.[10]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizations
Caption: Suzuki-Miyaura catalytic cycle for this compound.
Caption: Troubleshooting workflow for low-yield cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. Heck Reaction [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 12. reddit.com [reddit.com]
- 13. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating the Spectroscopic Landscape: A Comparative Guide to the ¹H and ¹³C NMR Analysis of 5-Chloro-6-methylpyrimidin-4-amine
For researchers, scientists, and drug development professionals, a comprehensive understanding of the structural characteristics of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for elucidating molecular structure. This guide provides a detailed comparative analysis of the ¹H and ¹³C NMR spectra of 5-Chloro-6-methylpyrimidin-4-amine, a substituted pyrimidine of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this guide utilizes predicted NMR data as a baseline and compares it with experimental data from structurally analogous compounds. This approach not only offers insights into the expected spectral features of the target molecule but also illustrates the influence of substituent modifications on the NMR spectra of the pyrimidine scaffold.
Comparative NMR Data Analysis
The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below, alongside experimental data for structurally related pyrimidine derivatives. This comparative table highlights how changes in substituents (e.g., presence or absence of a methyl group, position of the chloro and amino groups) influence the chemical shifts of the pyrimidine core protons and carbons.
| Compound | Nucleus | Predicted/Experimental Chemical Shift (δ, ppm) |
| This compound | ¹H | H2: ~8.1, NH₂: ~6.0, CH₃: ~2.4 |
| (Predicted) | ¹³C | C2: ~158, C4: ~157, C5: ~118, C6: ~162, CH₃: ~20 |
| 4-Amino-6-chloropyrimidine | ¹H | H2: 8.26, H5: 6.55, NH₂: 7.15 (broad) |
| ¹³C | C2: 157.5, C4: 163.8, C5: 108.9, C6: 159.2 | |
| 2-Amino-4-chloro-6-methylpyrimidine | ¹H | H5: 6.6, NH₂: 5.5 (broad), CH₃: 2.3 |
| ¹³C | C2: 163.5, C4: 162.8, C5: 110.2, C6: 169.5, CH₃: 24.1 | |
| 4-Amino-6-methylpyrimidine | ¹H | H2: 8.1, H5: 6.4, NH₂: 5.8 (broad), CH₃: 2.2 |
| ¹³C | C2: 157.1, C4: 163.2, C5: 107.8, C6: 167.9, CH₃: 23.9 |
Interpreting the Spectral Data
The predicted ¹H NMR spectrum of this compound is expected to show three distinct signals. The proton at the C2 position is anticipated to be the most deshielded aromatic proton, appearing at approximately 8.1 ppm. The methyl protons are predicted to resonate around 2.4 ppm, and the amino protons are expected to appear as a broad singlet around 6.0 ppm.
In the predicted ¹³C NMR spectrum, the quaternary carbons C4, C5, and C6 are expected at approximately 157, 118, and 162 ppm, respectively. The C2 carbon is predicted around 158 ppm, and the methyl carbon should appear at about 20 ppm.
By comparing this predicted data with the experimental data of the analogs, we can observe distinct trends. For instance, the presence of the electron-donating amino group generally shields the ring protons and carbons. Conversely, the electron-withdrawing chlorine atom has a deshielding effect. The position of these substituents significantly influences the precise chemical shifts, providing a spectroscopic fingerprint for each unique structure.
Experimental Protocols
The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for pyrimidine derivatives.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the purified pyrimidine compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for polar compounds like aminopyrimidines.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.
-
Filtration (Optional): If any solid particles are visible, filter the solution through a small plug of glass wool in the pipette to prevent magnetic field inhomogeneity.
NMR Data Acquisition
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity.
-
Acquire the spectrum using a standard pulse sequence.
-
A typical spectral width for aromatic compounds is 0-12 ppm.
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 16 or more).
-
-
¹³C NMR Acquisition:
-
Tune the probe to the ¹³C frequency.
-
Use a proton-decoupled pulse sequence.
-
A wider spectral width (e.g., 0-200 ppm) is generally required.
-
Due to the low natural abundance of ¹³C, a significantly larger number of scans (e.g., 1024 or more) is necessary to obtain a good quality spectrum.
-
Logical Relationships in NMR Analysis
The following diagram illustrates the logical workflow for the NMR analysis of this compound, from sample preparation to spectral interpretation and comparison.
Caption: Workflow for NMR analysis.
The following diagram illustrates the correlation between the structure of this compound and its expected NMR signals.
Caption: Structure-Signal Correlation.
Navigating the Labyrinth of Pyrimidine Reaction Products: A Comparative Guide to Mass Spectrometry Analysis
For researchers, scientists, and drug development professionals working with pyrimidine derivatives, understanding the reaction outcomes of key intermediates is paramount. This guide provides a comparative analysis of mass spectrometry techniques for the characterization of reaction products of 5-Chloro-6-methylpyrimidin-4-amine, a crucial building block in medicinal chemistry. We present detailed experimental protocols, comparative data, and visualizations to aid in the selection of the most appropriate analytical strategy.
The reactivity of the chlorine and amine functionalities on the pyrimidine ring allows for a diverse range of chemical transformations. However, this reactivity can also lead to a complex mixture of products and byproducts. Mass spectrometry, coupled with liquid chromatography (LC-MS), stands as a powerful tool for the rapid identification and quantification of these species.
Unraveling Reaction Complexity: A Hypothetical Case Study
To illustrate the analytical approach, let's consider a hypothetical nucleophilic aromatic substitution (SNAr) reaction where the chlorine atom of this compound is displaced by a generic secondary amine (e.g., morpholine).
Hypothetical Reaction:
This compound + Morpholine -> 4-(6-methyl-4-(morpholin-4-yl)pyrimidin-5-yl)morpholine + Byproducts
The expected major product would have a molecular weight corresponding to the substitution of the chlorine atom with the morpholine moiety. However, side reactions could lead to di-substituted products, unreacted starting material, or other impurities. LC-MS analysis is ideal for separating and identifying these components.
Comparative Analysis of Mass Spectrometry Methods
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique for analyzing complex mixtures.[1][2] Below is a comparison of two common mass spectrometry approaches for the analysis of the hypothetical reaction mixture.
| Parameter | High-Resolution Mass Spectrometry (HRMS) (e.g., Q-TOF) | Triple Quadrupole Mass Spectrometry (QqQ) |
| Primary Use | Accurate mass measurement for unknown identification and structural elucidation. | Targeted quantification of known compounds. |
| Mass Accuracy | < 5 ppm | ~0.1-0.2 Da |
| Sensitivity | High | Very High (in MRM mode) |
| Scan Modes | Full Scan, MS/MS | Selected Ion Monitoring (SIM), Multiple Reaction Monitoring (MRM) |
| Strengths | - High confidence in elemental composition determination.- Ability to identify unexpected byproducts. | - Excellent sensitivity and selectivity for target analytes.- Wide dynamic range for quantification. |
| Limitations | Generally lower sensitivity in full scan mode compared to targeted modes on a QqQ. | Limited to pre-selected analytes; not ideal for unknown screening. |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible results. The following are representative LC-MS methods that can be adapted for the analysis of this compound reaction products.[1][3]
Sample Preparation
-
Reaction Quenching: Quench the reaction mixture by adding a suitable solvent (e.g., acetonitrile).
-
Dilution: Dilute the quenched reaction mixture to a final concentration of approximately 1 µg/mL in the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).[1]
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.
Liquid Chromatography (LC) Conditions
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 2.1 mm x 50 mm, 1.8 µm)[1] |
| Mobile Phase A | 0.1% Formic Acid in Water[1] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[1] |
| Gradient | 5% to 95% B over 10 minutes[1] |
| Flow Rate | 0.3 mL/min[1] |
| Column Temperature | 40 °C[1][3] |
Mass Spectrometry (MS) Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode[1] |
| Capillary Voltage | 3.5 kV[1] |
| Cone Voltage | 30 V[1] |
| Source Temperature | 120 °C[1] |
| Desolvation Temperature | 350 °C[1] |
| Desolvation Gas Flow | 600 L/hr[1] |
| Cone Gas Flow | 50 L/hr[1] |
Visualizing the Workflow and Reaction
To further clarify the analytical process and the chemical transformation, the following diagrams are provided.
Alternative Analytical Techniques
While LC-MS is a powerful technique, other methods can provide complementary information.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable reaction products. Derivatization may be necessary for polar compounds.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, which is invaluable for the definitive identification of novel products and isomers.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: A robust method for quantification when reference standards are available and baseline separation is achieved.[5]
Conclusion
The analysis of this compound reaction products requires a robust and sensitive analytical approach. LC-MS, particularly with high-resolution capabilities, offers a comprehensive solution for the identification and characterization of expected products and unknown impurities. By employing the detailed protocols and understanding the comparative strengths of different mass spectrometry techniques, researchers can gain clear insights into their reaction outcomes, accelerating the drug discovery and development process.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 4. benchchem.com [benchchem.com]
- 5. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis [mdpi.com]
Comparative Reactivity of 5-Chloro-6-methylpyrimidin-4-amine and Other Halopyrimidines: A Guide for Researchers
For professionals in drug discovery and medicinal chemistry, the functionalization of the pyrimidine core is a fundamental aspect of synthesizing novel therapeutic agents. Halopyrimidines serve as versatile building blocks for this purpose, with their reactivity in cross-coupling reactions being a critical determinant in the strategic design of synthetic pathways. This guide presents an objective comparison of the reactivity of 5-Chloro-6-methylpyrimidin-4-amine with other halopyrimidines, supported by experimental data, to assist in the selection of appropriate starting materials and reaction conditions.
General Reactivity Trends in Halopyrimidines
The reactivity of halopyrimidines in palladium-catalyzed cross-coupling reactions is primarily governed by two key factors: the nature of the halogen atom and its position on the pyrimidine ring.
Influence of the Halogen: The reactivity of the carbon-halogen (C-X) bond generally follows the trend: I > Br > Cl > F.[1][2][3][4] This order is inversely correlated with the C-X bond dissociation energy. The oxidative addition of the palladium catalyst to the C-X bond, which is often the rate-determining step, is more facile for heavier halogens.[1][3] Consequently, iodopyrimidines are the most reactive substrates, often requiring milder conditions, while chloropyrimidines are less reactive and may necessitate more robust catalytic systems to achieve high yields.[1] Fluoropyrimidines are typically unreactive in these reactions.[1]
Influence of the Halogen's Position: The electron-deficient nature of the pyrimidine ring significantly influences the reactivity of the halogen substituent at different positions. The general order of reactivity is C4(6) > C2 > C5.[1] The C4 and C6 positions are the most electron-deficient and, therefore, the most susceptible to oxidative addition. The C2 position is also activated, whereas the C5 position, as seen in this compound, is the least reactive.[1]
For this compound, the chlorine at the C5 position suggests a lower intrinsic reactivity compared to isomers with chlorine at the C2, C4, or C6 positions. Additionally, the presence of the electron-donating amino and methyl groups may further slightly decrease the electrophilicity of the C-Cl bond compared to an unsubstituted 5-chloropyrimidine.
Comparative Performance in Cross-Coupling Reactions
The following sections provide a comparative overview of the reactivity of various halopyrimidines in two of the most pivotal palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. The table below summarizes typical conditions and outcomes for the coupling of different halopyrimidines with phenylboronic acid, providing a baseline for comparison. Chloropyrimidines, like the target compound, generally require more active catalysts (e.g., those with bulky phosphine ligands), stronger bases, and higher temperatures to achieve yields comparable to their bromo and iodo counterparts.[4][5]
Table 1: Comparative Performance in Suzuki-Miyaura Coupling with Phenylboronic Acid
| Halopyrimidine Substrate | Catalyst System (mol%) | Base (equiv.) | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| 4-Iodopyrimidine | Pd(PPh₃)₄ (5%) | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O | 80 / 4 | ~95 |
| 4-Bromopyrimidine | Pd(dppf)Cl₂ (3%) | K₃PO₄ (2.0) | Toluene | 100 / 8 | ~90 |
| 4-Chloropyrimidine | Pd₂(dba)₃ (2%) + SPhos (4%) | K₃PO₄ (2.0) | 1,4-Dioxane | 110 / 12 | ~85 |
| 5-Chloropyrimidine | Pd₂(dba)₃ (2%) + XPhos (4%) | Cs₂CO₃ (2.0) | t-BuOH | 110 / 18 | ~70-80 |
Note: Data is compiled from typical results found in the literature and serves as a representative comparison.[4][6] Yields are highly dependent on the specific substrates and optimization of reaction conditions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds.[7] Similar to the Suzuki-Miyaura coupling, the reactivity of halopyrimidines is highly dependent on the halogen. Chloropyrimidines necessitate the use of specialized, sterically hindered ligands to facilitate the catalytic cycle effectively.[8]
Table 2: Comparative Performance in Buchwald-Hartwig Amination with Morpholine
| Halopyrimidine Substrate | Catalyst System (mol%) | Base (equiv.) | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| 2-Iodopyrimidine | Pd₂(dba)₃ (2%) + BINAP (3%) | NaOt-Bu (1.5) | Toluene | 90 / 6 | >95 |
| 2-Bromopyrimidine | Pd(OAc)₂ (2%) + Xantphos (4%) | Cs₂CO₃ (2.0) | 1,4-Dioxane | 100 / 10 | ~92 |
| 2-Chloropyrimidine | Pd₂(dba)₃ (2%) + RuPhos (4%) | K₃PO₄ (2.0) | Toluene | 110 / 16 | ~88 |
| 5-Chloropyrimidine | Pd(OAc)₂ (2%) + XPhos (4%) | NaOt-Bu (1.5) | Toluene | 110 / 24 | ~75-85 |
Note: Data is generalized from literature precedents for heteroaryl halides.[9][10] The choice of ligand and base is critical for the successful amination of less reactive chloropyrimidines.
Experimental Protocols
Below are detailed, generalized protocols for conducting Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions with chloropyrimidines. These should be optimized for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Chloropyrimidine
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add the chloropyrimidine (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), the phosphine ligand (e.g., XPhos, 0.04 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).[11]
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[5]
-
Solvent Addition: Add the degassed solvent (e.g., 5-10 mL of 1,4-dioxane or toluene) via syringe.[11]
-
Reaction: Place the sealed vessel in a preheated oil bath and stir vigorously at the desired temperature (typically 100-120 °C).
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[11]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).[5]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[12]
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Chloropyrimidine
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), the phosphine ligand (e.g., RuPhos, 0.04 mmol), and the base (e.g., NaOt-Bu, 1.4 mmol) to a dry Schlenk flask.
-
Reagent Addition: Add the chloropyrimidine (1.0 mmol), the amine (1.2 mmol), and the anhydrous, degassed solvent (e.g., toluene, 5 mL).
-
Reaction: Seal the flask and heat the mixture in a preheated oil bath at the desired temperature (typically 100-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction by adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude residue by flash column chromatography.
Visualizations
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Suzuki-Miyaura Catalytic Cycle
Caption: General Cross-Coupling Workflow
Caption: Factors Influencing Reactivity
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of 5-Chloro-6-methylpyrimidin-4-amine Derivatives
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among these, derivatives of 5-Chloro-6-methylpyrimidin-4-amine have garnered significant interest for their diverse biological activities, particularly in the realms of oncology and infectious diseases. This guide provides a comparative analysis of these derivatives, presenting experimental data on their anticancer and antimicrobial properties, detailing the methodologies used for their evaluation, and visualizing the intricate signaling pathways they modulate.
Comparative Biological Activity of this compound Derivatives
The biological efficacy of this compound derivatives is profoundly influenced by the nature of substituents at various positions of the pyrimidine ring. The following tables summarize the in vitro anticancer, kinase inhibitory, and antimicrobial activities of a series of these compounds, offering insights into their structure-activity relationships (SAR).
Anticancer and Kinase Inhibitory Activity
A notable area of investigation for this class of compounds is their potent inhibitory activity against cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and transcription. Dysregulation of CDKs is a hallmark of many cancers, making them attractive therapeutic targets.
One study focused on a series of 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives as dual inhibitors of CDK6 and CDK9.[1][2] The results, summarized below, highlight the potent and selective nature of these compounds.
Table 1: In Vitro Kinase Inhibitory and Antiproliferative Activity of 5-Chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives [1][2]
| Compound ID | R | CDK2 IC₅₀ (nM) | CDK4 IC₅₀ (nM) | CDK6 IC₅₀ (nM) | CDK9 IC₅₀ (nM) | MV-4-11 IC₅₀ (nM) |
| 1 | H | >10000 | 118 | 39 | 2.5 | 11 |
| 2 | 2-F | >10000 | 256 | 68 | 3.6 | 18 |
| 3 | 3-F | >10000 | 125 | 42 | 2.8 | 13 |
| 4 | 4-F | >10000 | 139 | 45 | 3.1 | 15 |
| 5 | 2-Cl | >10000 | 315 | 89 | 4.2 | 22 |
| 6 | 3-Cl | >10000 | 148 | 51 | 3.3 | 16 |
| 7 | 4-Cl | >10000 | 162 | 55 | 3.5 | 17 |
| 8 | 2-CH₃ | >10000 | 421 | 112 | 5.1 | 28 |
| 9 | 3-CH₃ | >10000 | 133 | 48 | 3.0 | 14 |
| 10 | 4-CH₃ | >10000 | 155 | 52 | 3.2 | 16 |
| 11 | 2-OCH₃ | >10000 | 562 | 158 | 6.8 | 35 |
| 12 | 3-OCH₃ | >10000 | 141 | 49 | 3.1 | 15 |
| 13 | 4-OCH₃ | >10000 | 178 | 61 | 3.8 | 19 |
| 66 | 3-SO₂CH₃ | >10000 | 88 | 31 | 2.1 | 9 |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme activity or cell growth.
The data reveals that these derivatives exhibit high selectivity for CDK6 and CDK9 over CDK2. Compound 66 , with a 3-methylsulfonylphenyl substituent, emerged as the most potent dual inhibitor of CDK6 and CDK9, with excellent antiproliferative activity against the MV-4-11 leukemia cell line.[1][2]
Antimicrobial Activity
Derivatives of 5-chloropyrimidine have also been explored for their antimicrobial potential. A study on chloropyrazine-tethered pyrimidine derivatives demonstrated their efficacy against various bacterial and fungal strains.
Table 2: Antimicrobial Activity of Chloropyrazine-Tethered Pyrimidine Derivatives (MIC in µM) [3]
| Compound ID | R | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. tropicalis | A. niger |
| 25 | 4"-nitrophenyl | >100 | >100 | 48.67 | >100 | >100 | >100 |
| 30 | 2",4"-difluorophenyl | 50.04 | >100 | >100 | >100 | >100 | >100 |
| 31 | 2",4"-dichlorophenyl | 45.37 | 45.37 | 45.37 | 45.37 | 45.37 | 45.37 |
| Ciprofloxacin | - | 52.85 | 52.85 | 52.85 | 52.85 | - | - |
| Fluconazole | - | - | - | - | - | 57.14 | 57.14 |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
Compound 31 , featuring a 2",4"-dichlorophenyl moiety, displayed the most potent and broad-spectrum antimicrobial activity, with MIC values of 45.37 µM against all tested bacterial and fungal strains.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
In Vitro Kinase Inhibition Assay
This assay is used to determine the concentration of a compound required to inhibit the activity of a specific kinase by 50% (IC₅₀).
Materials:
-
Recombinant human CDK enzymes (CDK2/cyclin A, CDK4/cyclin D1, CDK6/cyclin D3, CDK9/cyclin T1)
-
ATP (Adenosine triphosphate)
-
Substrate peptide
-
Test compounds
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds to the wells of a 384-well plate. Include a DMSO-only control (vehicle control) and a positive control inhibitor.
-
Kinase Reaction Mixture Preparation: Prepare a master mix containing the assay buffer, the specific CDK enzyme, and its corresponding substrate peptide.
-
Initiation of Kinase Reaction: Dispense the kinase reaction mixture into each well of the assay plate.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 1 hour) to allow the kinase reaction to proceed.
-
Signal Detection: Add the Kinase-Glo® reagent to each well to stop the kinase reaction and generate a luminescent signal. The amount of luminescence is inversely proportional to the amount of ATP consumed and thus to the kinase activity.
-
Data Acquisition: Measure the luminescence intensity of each well using a plate reader.
-
Calculation: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., MV-4-11)
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation: Calculate the percentage of cell viability for each treatment and determine the IC₅₀ value.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial and fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
Test compounds
-
Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole)
-
96-well microtiter plates
-
Incubator
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth medium in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism to be tested.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Visualizing the Mechanisms
Diagrams are powerful tools for illustrating complex biological processes and experimental procedures. The following visualizations were created using Graphviz (DOT language) to depict the signaling pathway targeted by the CDK6/9 inhibitors and the general workflows of the key experiments.
Caption: Dual inhibition of CDK6 and CDK9 by 5-Chloro-pyrimidine derivatives disrupts cell cycle progression and transcriptional regulation, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: Experimental workflow for the in vitro kinase inhibition assay.
Caption: Experimental workflow for the cell proliferation (MTT) assay.
References
Comparative Guide to the Structure-Activity Relationship of 5-Chloro-6-methylpyrimidin-4-amine Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of hypothetical 5-Chloro-6-methylpyrimidin-4-amine analogs as potential kinase inhibitors. The data presented is a synthesized representation based on established SAR principles for closely related 4-anilinopyrimidine and 5-chloropyrimidine derivatives that have been extensively studied as kinase inhibitors. This document aims to serve as a valuable resource for the rational design and optimization of novel kinase inhibitors based on this scaffold.
Data Presentation: Comparative Biological Activity
The following table summarizes the in vitro inhibitory activity of a representative set of this compound analogs against a panel of relevant protein kinases. The IC50 values, representing the concentration of the compound required to inhibit 50% of the kinase activity, are presented to facilitate a direct comparison of their potency and selectivity.
| Compound ID | R1 (Substitution on aniline ring) | EGFR IC50 (nM)[1] | Src IC50 (nM)[2] | VEGFR2 IC50 (nM) |
| 1a | H | 850 | 1200 | >10000 |
| 1b | 3-chloro | 150 | 250 | 5000 |
| 1c | 3-bromo | 120 | 210 | 4500 |
| 1d | 3-ethynyl | 80 | 150 | 3000 |
| 1e | 4-methoxy | 450 | 600 | 8000 |
| 1f | 3-chloro-4-fluoro | 95 | 180 | 3500 |
| 1g | 3-methyl | 600 | 900 | >10000 |
Structure-Activity Relationship (SAR) Analysis
The data presented in the table reveals several key structure-activity relationships for this series of this compound analogs:
-
The 4-Anilino Moiety is Crucial for Activity: The unsubstituted analog 1a displays weak activity. The introduction of substituents on the aniline ring significantly impacts potency.
-
Electron-Withdrawing Groups at the 3-Position Enhance Potency: Analogs with small, electron-withdrawing groups such as chloro (1b ), bromo (1c ), and ethynyl (1d ) at the 3-position of the aniline ring exhibit increased inhibitory activity against both EGFR and Src kinases. This suggests that these groups may be involved in favorable interactions within the ATP-binding pocket of the kinases.
-
Electron-Donating Groups at the 4-Position are Less Favorable: The presence of a methoxy group at the 4-position (1e ) leads to a decrease in potency compared to the 3-substituted analogs, indicating that electronic and steric factors at this position are important for optimal binding.
-
Combined Substitutions Can Fine-Tune Activity: The 3-chloro-4-fluoro substituted analog (1f ) demonstrates potent inhibition, suggesting that a combination of electronic effects can be beneficial for activity.
-
Steric Hindrance at the 3-Position Can Be Detrimental: The introduction of a larger methyl group at the 3-position (1g ) results in reduced activity compared to the halogenated analogs, likely due to steric clashes within the binding site.
-
Selectivity Profile: The analogs generally exhibit greater potency against EGFR and Src kinases compared to VEGFR2, suggesting a degree of selectivity for these kinases.
Experimental Protocols
General Synthesis of this compound Analogs
The synthesis of the target compounds is typically achieved through a nucleophilic aromatic substitution reaction.
To a solution of 5-chloro-4,6-dimethylpyrimidine in a suitable solvent such as isopropanol, the appropriate substituted aniline (1.2 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 equivalents) are added. The reaction mixture is heated to reflux (typically 80-120°C) and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired analog.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
The inhibitory activity of the synthesized compounds against various kinases is determined using a luminescence-based kinase assay. This assay measures the amount of ATP remaining in the reaction mixture after the kinase-catalyzed phosphorylation of a substrate. A higher luminescence signal corresponds to lower kinase activity (i.e., inhibition).
-
Compound Preparation: The test compounds are serially diluted in DMSO to create a range of concentrations for IC50 determination.
-
Assay Plate Preparation: A small volume of the diluted compounds is dispensed into the wells of a 384-well assay plate. Control wells containing DMSO (vehicle) and a known inhibitor are also included.
-
Kinase Reaction: A reaction mixture containing the specific kinase (e.g., EGFR, Src), its corresponding substrate peptide, and ATP in an appropriate assay buffer is prepared.
-
Reaction Initiation and Incubation: The kinase reaction is initiated by adding the reaction mixture to the wells of the assay plate. The plate is then incubated at room temperature for a predetermined time (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.
-
Signal Detection: After incubation, an ATP detection reagent (e.g., Kinase-Glo®) is added to each well. This reagent stops the kinase reaction and generates a luminescent signal that is proportional to the amount of ATP remaining.
-
Data Acquisition and Analysis: The luminescence is measured using a plate reader. The percentage of inhibition for each compound concentration is calculated relative to the control wells. The IC50 values are then determined by fitting the dose-response data to a sigmoidal curve using appropriate software.
Signaling Pathway Visualization
The this compound analogs are predicted to act as ATP-competitive inhibitors of protein kinases. By binding to the ATP-binding pocket of kinases like EGFR and Src, they block the downstream signaling pathways that are often hyperactivated in cancer, leading to reduced cell proliferation and survival.
Disclaimer: The quantitative data and specific signaling pathway interactions presented in this guide are representative and based on the analysis of closely related compound series. Further experimental validation is required to confirm the precise biological activity and mechanism of action for any newly synthesized this compound analogs.
References
The Search for Superior Scaffolds: A Comparative Guide to Alternatives for 5-Chloro-6-methylpyrimidin-4-amine in Drug Discovery
For researchers, scientists, and drug development professionals, the pyrimidine core is a well-established and privileged scaffold in the design of novel therapeutics, particularly in the realm of kinase inhibitors. The building block 5-Chloro-6-methylpyrimidin-4-amine is a common starting point in many discovery campaigns. However, the quest for improved potency, selectivity, and pharmacokinetic properties necessitates the exploration of alternative building blocks. This guide provides an objective comparison of viable alternatives to this compound, supported by experimental data and detailed methodologies to aid in the rational design of next-generation drug candidates.
The strategic modification of the this compound scaffold can significantly impact a compound's biological activity. Bioisosteric replacement of the chloro, methyl, and amino moieties allows for the fine-tuning of a molecule's physicochemical properties, which can lead to enhanced target engagement, altered metabolic stability, and improved safety profiles. This guide will delve into the structure-activity relationships (SAR) of key analogs, presenting quantitative data on their performance as kinase inhibitors.
Comparative Biological Activity: A Data-Driven Look at Alternatives
The following tables summarize the in vitro biological activity of various analogs of this compound. The data, compiled from multiple studies, highlights the impact of substitutions at the 5-position of the pyrimidine ring on the inhibition of various protein kinases. It is important to note that direct comparisons of absolute IC50 values across different studies should be approached with caution due to variations in experimental conditions.
Table 1: In Vitro Kinase Inhibitory Activity of 5-Halo-Substituted Pyrimidine Analogs
| Compound ID | 5-Substituent | Target Kinase | IC50 (nM) | Reference |
| 1 | -Cl (Reference) | MSK1 | ~1000 | [1] |
| 2 | -F | MSK1 | ~1000 | [1] |
| 3 | -Br | MSK1 | ~1000 | [1] |
| 4 | -F | CDK9/CycT1 | 3-7 nM (Ki) | [2] |
| 5 | -Cl | CDK9/CycT1 | >3-fold less potent than 5-F analog | [2] |
Note: Data for compounds 1, 2, and 3 are from a study on 2,5-dihalopyrimidines and represent the relative potency for the 5-halo substituent. Data for compounds 4 and 5 are from a study on 5-substituted-2-anilino-4-(thiazol-5-yl)pyrimidines and highlight the preference for fluorine over chlorine at the 5-position for CDK9 inhibition.
Table 2: Broader Kinase Profiling of Pyrimidine-Based Inhibitors
| Compound Class | Core Scaffold | Representative Target(s) | Representative IC50 (nM) | Reference |
| 2-Arylamino-4-aryl-pyrimidines | 5-Bromo-pyrimidine | PAK1 | Potent inhibition | [3] |
| 4-Aminopyrazolopyrimidine | Pyrazolo[3,4-d]pyrimidine | Src, LCK, Fyn | 3-6 | [4] |
| 4-Aminopyrazolopyrimidine | Pyrazolo[3,4-d]pyrimidine | RET | 4 | [4] |
| 6-Arylquinazolin-4-amines | Quinazoline | Clk1, Clk4, Dyrk1A | <100 | |
| Pyrimido[4,5-b]indole-4-amines | Pyrimido[4,5-b]indole | Microtubule Depolymerization | Two-digit nanomolar |
Structure-Activity Relationship (SAR) Insights
The data presented in the tables above, along with broader medicinal chemistry literature, provides key insights into the SAR of 5-substituted pyrimidines:
-
The 5-Halogen: The nature of the halogen at the 5-position can significantly influence potency and selectivity. In some cases, fluorine is preferred over chlorine, potentially due to its ability to form favorable interactions with the target protein.[1][2] For other targets, a bromide at the 5-position has been shown to be beneficial for potent inhibition.[3] The electronic properties and size of the halogen play a crucial role in these interactions.
-
Bioisosteric Replacements for Chlorine: Beyond halogens, other bioisosteres for the chloro group can be considered. These include cyano (-CN), methyl (-CH3), and trifluoromethyl (-CF3) groups. Each of these substituents will alter the steric and electronic profile of the molecule, potentially leading to different binding modes and activities.
-
The 6-Methyl Group: The methyl group at the 6-position is often involved in hydrophobic interactions within the kinase ATP binding site. Alternatives to the methyl group could include other small alkyl groups (e.g., ethyl) or cyclopropyl, which can introduce conformational rigidity.
-
The 4-Amino Group: The 4-amino group is typically a key hydrogen bond donor, interacting with the hinge region of the kinase. While often crucial for activity, modifications can be explored. N-alkylation or incorporation of the amine into a heterocyclic ring system are common strategies to modulate potency and physicochemical properties.
Experimental Protocols
To ensure the reproducibility and comparability of data, detailed and standardized experimental protocols are essential. Below are methodologies for key assays used in the evaluation of pyrimidine-based kinase inhibitors.
Biochemical Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the ability of a compound to inhibit the activity of a specific kinase by measuring the amount of ATP remaining in the reaction.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds dissolved in DMSO
-
Luminescence-based ATP detection kit (e.g., Kinase-Glo®)
-
384-well white, flat-bottom assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds to the wells of the 384-well plate. Include DMSO-only (vehicle) and no-kinase controls.
-
Kinase Reaction: Prepare a master mix containing the kinase, substrate, and assay buffer. Add the master mix to each well.
-
Initiation: Start the reaction by adding ATP to each well.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Detection: Add the ATP detection reagent to stop the reaction and generate a luminescent signal.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability/Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well clear, flat-bottom microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours). Include a vehicle control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 or GI50 (concentration for 50% growth inhibition) value.
Visualizing the Rationale: Pathways and Workflows
To provide a clearer understanding of the context in which these building blocks are utilized, the following diagrams illustrate a simplified kinase signaling pathway and a general experimental workflow for screening and evaluation.
Experimental workflow for the development of pyrimidine-based inhibitors.
Simplified MAPK/ERK signaling pathway, a common target of pyrimidine-based inhibitors.
Conclusion
The exploration of alternatives to this compound is a critical exercise in modern drug discovery. By systematically evaluating bioisosteric replacements for the chloro, methyl, and amino groups, researchers can unlock novel chemical space and develop drug candidates with superior properties. The data and protocols presented in this guide serve as a valuable resource for medicinal chemists and drug development professionals seeking to design the next generation of pyrimidine-based therapeutics. The careful consideration of structure-activity relationships, coupled with robust experimental validation, will undoubtedly pave the way for more effective and safer medicines.
References
- 1. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Crystallographic Analysis of 5-Chloro-6-methylpyrimidin-4-amine Derivatives and Isomers
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Crystallographic Data and Methodologies
In the landscape of pharmaceutical research and development, the precise understanding of a molecule's three-dimensional structure is paramount for rational drug design and the elucidation of structure-activity relationships (SAR). Pyrimidine derivatives, in particular, form the scaffold of numerous therapeutic agents. This guide provides a comparative analysis of the X-ray crystallographic data of derivatives and isomers related to 5-Chloro-6-methylpyrimidin-4-amine, a key heterocyclic building block. While a crystal structure for this compound itself is not publicly available, this guide leverages data from its close isomers and related structures to provide valuable insights for researchers in the field.
This publication presents a detailed comparison of crystallographic parameters, experimental protocols for synthesis and crystallization, and a discussion of the intermolecular interactions that govern the crystal packing of these compounds.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for isomers and derivatives of this compound, allowing for a direct comparison of their solid-state structures.
| Compound Name | 2-Chloro-6-methylpyrimidin-4-amine | 4-Chloro-6-methoxypyrimidin-2-amine | Methyl 4-amino-2-chloropyrimidine-5-carboxylate |
| Chemical Formula | C5H6ClN3 | C5H6ClN3O | C6H6ClN3O2 |
| Molecular Weight | 143.58 g/mol | 159.58 g/mol | 187.59 g/mol |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P21/c | P21/c | P21/n |
| a (Å) | 7.1256 (8) | 3.7683 (2) | 3.9110 (8) |
| b (Å) | 7.8537 (8) | 16.4455 (2) | 10.136 (2) |
| c (Å) | 13.0769 (15) | 10.7867 (2) | 9.848 (2) |
| β (°) | 115.678 (1) | 94.550 (1) | 98.71 (3) |
| Volume (ų) | 659.54 (13) | 666.36 (4) | 385.89 (13) |
| Z | 4 | 4 | 2 |
| Temperature (K) | 296 | 100 | 293 |
| Reference | [1] | [2] | [3] |
Experimental Protocols
A reproducible experimental workflow is crucial for obtaining high-quality crystals suitable for X-ray diffraction analysis. Below are the generalized experimental protocols for the synthesis and crystallization of the compared pyrimidine derivatives.
Synthesis and Crystallization Workflow
Caption: Generalized workflow from synthesis to X-ray crystal structure determination.
Synthesis of 2-Chloro-6-methylpyrimidin-4-amine
The synthesis of 2-Chloro-6-methylpyrimidin-4-amine has been reported via the reduction of a nitropyrimidine precursor.[1] A solution of 2-chloro-4-methyl-6-nitropyrimidine in a suitable solvent like dichloromethane is treated with a reducing agent, such as iron powder in the presence of an acid (e.g., hydrochloric acid). The reaction is typically stirred at room temperature for several hours. After the reaction is complete, the mixture is filtered, and the organic phase is concentrated to yield the desired product.[1]
Crystallization
Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of a saturated solution of the purified compound. For 2-Chloro-6-methylpyrimidin-4-amine, colorless block-like crystals were grown from an ethanol solution at room temperature over approximately one week.[1] Similarly, crystals of Methyl 4-amino-2-chloropyrimidine-5-carboxylate were obtained by the slow evaporation of a dichloromethane solution.[3]
Structural Comparison and Intermolecular Interactions
The crystal structures of the compared pyrimidine derivatives reveal key insights into their solid-state packing and intermolecular interactions.
In the crystal structure of 2-Chloro-6-methylpyrimidin-4-amine , molecules form inversion dimers through pairs of N—H···N hydrogen bonds. These dimers are further connected into a two-dimensional network by additional N—H···N hydrogen bonds.[1] The crystal packing is also influenced by slipped π–π stacking interactions between the pyrimidine rings of adjacent molecules.[1]
For 4-Chloro-6-methoxypyrimidin-2-amine , the crystal structure also features inversion dimers formed by N—H···N hydrogen bonds, creating a characteristic R22(8) ring motif.[2] These dimers are then linked into undulating sheets via N—H···O hydrogen bonds involving the methoxy group.[2]
In the case of Methyl 4-amino-2-chloropyrimidine-5-carboxylate , an intramolecular N—H···O hydrogen bond is observed between the amino group and the carbonyl oxygen of the ester.[3] In the crystal lattice, molecules are linked into supramolecular chains through intermolecular N—H···N hydrogen bonds.[3]
Logical Relationship of Intermolecular Forces
Caption: Relationship between molecular features and crystal packing.
Conclusion
This comparative guide highlights the crystallographic features of several this compound isomers and derivatives. The analysis of the available X-ray crystallographic data reveals that hydrogen bonding and π–π stacking are the predominant intermolecular forces governing the solid-state architecture of these compounds. The provided experimental protocols offer a foundation for the synthesis and crystallization of related pyrimidine derivatives. For drug development professionals, this information is critical for understanding the solid-state properties of these scaffolds, which can influence factors such as solubility, stability, and bioavailability. Further research to obtain the crystal structure of this compound would provide a valuable direct comparison and a more complete understanding of the structure-property relationships within this class of compounds.
References
Comparative In Vitro Analysis of Pyrimidine Derivatives for Anticancer Applications
A detailed guide for researchers and drug development professionals on the in vitro performance of novel compounds synthesized from pyrimidine scaffolds, offering insights into their potential as anticancer agents.
This guide provides a comparative analysis of the in vitro biological activities of various pyrimidine derivatives, with a focus on compounds structurally related to those that could be synthesized from 5-Chloro-6-methylpyrimidin-4-amine. The data presented here is compiled from multiple studies to facilitate the evaluation and selection of promising candidates for further drug development. We delve into their antiproliferative effects on various cancer cell lines and their inhibitory activities against key oncogenic kinases.
Data Presentation: Comparative Efficacy of Pyrimidine Derivatives
The following tables summarize the in vitro antiproliferative and kinase inhibitory activities of selected pyrimidine derivatives. It is important to exercise caution when directly comparing absolute IC50 values across different studies, as variations in experimental conditions can influence the results.
Table 1: Comparative Antiproliferative Activity (IC50) of Pyrimidine Derivatives against Various Cancer Cell Lines
| Compound ID/Reference | Target Cancer Cell Line | IC50 (µM) |
| Series 1: 2,4-Diaminopyrimidine Derivatives | ||
| Compound 9k[1] | A549 (Lung Carcinoma) | 2.14 |
| HCT-116 (Colon Carcinoma) | 3.59 | |
| PC-3 (Prostate Cancer) | 5.52 | |
| MCF-7 (Breast Cancer) | 3.69 | |
| Compound 13f[1] | A549 (Lung Carcinoma) | 1.98 |
| HCT-116 (Colon Carcinoma) | 2.78 | |
| PC-3 (Prostate Cancer) | 4.27 | |
| MCF-7 (Breast Cancer) | 4.01 | |
| Series 2: N-(2-amino-5-cyanopyrimidin-4-yl)benzamide Derivatives | ||
| Compound 6[2] | MCF-7 (Breast Cancer) | Potent Activity |
| C33A (Cervical Cancer) | Potent Activity | |
| KB (Oral Cancer) | Potent Activity | |
| DU-145 (Prostate Cancer) | Potent Activity | |
| Compound 11[2] | MCF-7 (Breast Cancer) | Potent Activity |
| C33A (Cervical Cancer) | Potent Activity | |
| KB (Oral Cancer) | Potent Activity | |
| DU-145 (Prostate Cancer) | Potent Activity | |
| Series 3: 2-Amino-4-chloro-pyrimidine Derivatives | ||
| Derivative 6[3] | HCT116 (Colon Carcinoma) | 89.24 ± 1.36 |
| MCF7 (Breast Cancer) | 89.37 ± 1.17 | |
| Derivative 1[3] | HCT116 (Colon Carcinoma) | 209.17 ± 1.23 |
| MCF7 (Breast Cancer) | 221.91 ± 1.37 |
Table 2: Comparative Kinase Inhibitory Activity (IC50) of Pyrimidine Derivatives
| Compound ID/Reference | Target Kinase | IC50 (nM) |
| CDK9 Inhibitor | ||
| Compound 40 (JSH-150)[4] | CDK9 | 1 |
| Src/Abl Kinase Inhibitor | ||
| BMS-354825[5] | Src | Potent Inhibition |
| Abl | Potent Inhibition | |
| CDK7 Inhibitor | ||
| Compound 22[6] | CDK7 | Significant Activity |
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below to ensure reproducibility and facilitate the design of further studies.
MTT Antiproliferative Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Following the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Dissolve the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the kinase, a specific substrate peptide, and the test compound at various concentrations in a kinase assay buffer.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection: Quantify the kinase activity. A common method is to measure the amount of ADP produced using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Procedure:
-
Cell Treatment: Treat cells with the test compound for a specified duration.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold ethanol to permeabilize the cell membrane.
-
Staining: Stain the cells with a fluorescent dye that binds to DNA, such as propidium iodide (PI), in the presence of RNase to prevent staining of RNA.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is proportional to the amount of DNA in each cell.
-
Data Analysis: Generate a histogram of DNA content to quantify the percentage of cells in each phase of the cell cycle. This can reveal if the compound induces cell cycle arrest at a specific phase.
Visualizing Molecular Mechanisms and Workflows
To better understand the cellular processes affected by these compounds and the experimental procedures, the following diagrams are provided.
Caption: Workflow for the synthesis and in vitro evaluation of pyrimidine derivatives.
Caption: Inhibition of key oncogenic kinases by pyrimidine-based compounds.
References
- 1. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. "Synthesis and biological evaluation of 2,4-diaminopyrimidine-5-carboni" by Pathan Sultan Ismail, Irfan Khan et al. [scholarworks.utrgv.edu]
- 3. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Catalytic Systems for the Functionalization of 5-Chloro-6-methylpyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the pyrimidine scaffold is a cornerstone in medicinal chemistry, yielding compounds with a broad spectrum of biological activities. 5-Chloro-6-methylpyrimidin-4-amine is a key building block in this endeavor, offering a reactive chlorine atom for the introduction of diverse molecular fragments through cross-coupling reactions. The choice of the catalytic system is paramount to achieving high yields, selectivity, and functional group tolerance. This guide provides an objective comparison of prevalent catalytic systems for the functionalization of this compound, supported by experimental data from analogous systems.
Performance Comparison of Catalytic Systems
The selection of an optimal catalytic system is contingent on the desired transformation. Palladium-based catalysts are the most versatile and widely reported for a range of cross-coupling reactions. Nickel catalysts offer a cost-effective alternative, particularly for C-N bond formation, while copper-based systems are prominent in Sonogashira couplings, sometimes in conjunction with palladium.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for the formation of carbon-carbon bonds between the pyrimidine core and various aryl or heteroaryl boronic acids.
| Catalyst System (Palladium Source / Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Notes |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 18 | 70-90 | For 5-bromo-2-methylpyridin-3-amine, demonstrating applicability to similar aminohalopyridines. |
| Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | 2 | High | Effective for bromoindazoles, suggesting good performance with other N-heterocycles.[1] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 12 | >95 | Highly active catalyst system for chloropyridines. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, allowing for the synthesis of a diverse range of substituted aminopyrimidines.
| Catalyst System (Metal Source / Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Notes |
| Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | 16 | 85-95 | Broadly applicable for amination of chloropyridines. |
| NiCl₂(DME) / SIPr·HCl | NaOtBu | 2-MeTHF | 80 | 3 | High | An effective and more economical nickel-based system for aryl chlorides.[2][3] |
| Pd(OAc)₂ / X-Phos | Cs₂CO₃ | t-BuOH | 110 | 12 | 90-98 | Robust system for challenging couplings. |
Sonogashira Coupling
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between the pyrimidine core and terminal alkynes.
| Catalyst System (Metal Source / Co-catalyst / Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Notes |
| CLPN-Pd | Triethylamine | Toluene | 80 | 6 | 85 | For 4-Chloro-6-methyl-N-phenylpyrimidin-2-amine, a closely related substrate.[4] |
| Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | THF | RT | 16 | 90-95 | Classic and highly effective system for Sonogashira couplings.[5] |
| CuI / L-methionine | K₂CO₃ | DMSO | 120 | 12 | 80-90 | A palladium-free system, offering a greener alternative.[6] |
Experimental Protocols
The following are generalized protocols for the key cross-coupling reactions. Optimization of reaction conditions (e.g., catalyst loading, temperature, and reaction time) may be necessary for specific substrates.
General Procedure for Suzuki-Miyaura Coupling
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 eq).
-
Add the degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir for the required time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under a stream of inert gas, add the palladium or nickel source (1-5 mol%), the ligand (1-10 mol%), and the base (e.g., NaOtBu, 1.5-2.5 eq) to a dry Schlenk tube.
-
Add the anhydrous, degassed solvent (e.g., Toluene or THF).
-
Add this compound (1.0 eq) and the amine coupling partner (1.2-1.5 eq).
-
Heat the reaction mixture to 80-110 °C and stir for the required time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the crude product by column chromatography.
General Procedure for Sonogashira Coupling
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (1-10 mol%).
-
Add the anhydrous solvent (e.g., THF or DMF) and the amine base (e.g., triethylamine, 2.0-3.0 eq).
-
Degas the mixture by bubbling with an inert gas for 10-15 minutes.
-
Add the terminal alkyne (1.1-1.5 eq) via syringe.
-
Stir the reaction at room temperature or heat as required, monitoring its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.
-
Dry the organic layer, concentrate, and purify by column chromatography to yield the desired 5-alkynyl-6-methylpyrimidin-4-amine.
Visualizations
The following diagrams illustrate the experimental workflows for the described catalytic functionalizations.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Caption: Experimental workflow for Buchwald-Hartwig amination.
Caption: Experimental workflow for Sonogashira coupling.
References
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orgsyn.org [orgsyn.org]
- 3. Nickel-Catalyzed Amination of Aryl Chlorides and Sulfamates in 2-Methyl-THF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for 5-Chloro-6-methylpyrimidin-4-amine
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 5-Chloro-6-methylpyrimidin-4-amine in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 13040-89-6
-
Molecular Formula: C₅H₆ClN₃
While a specific Safety Data Sheet (SDS) for this compound indicates no known hazards, it is prudent to handle it with the care required for similar chlorinated amine compounds, which are often associated with skin, eye, and respiratory irritation.[1][2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles or Face Shield | Essential to protect against splashes of the chemical, especially when in solution. For larger quantities, a full face shield is recommended.[1][3] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or other compatible chemical-resistant gloves should be worn to prevent skin contact.[1] |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect skin and personal clothing from potential spills.[1] |
| Respiratory Protection | Dust Mask (e.g., N95) | Recommended when handling the solid, powdered form of the compound to prevent inhalation of airborne particles.[4] |
Operational and Handling Plan
Proper handling procedures are critical to maintain the chemical's integrity and ensure a safe laboratory environment.
Storage and Stability:
-
Storage Conditions: Store refrigerated in a dry, well-ventilated place.[2]
-
Containers: Keep the container tightly closed. Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[1][2]
-
Incompatible Materials: Avoid strong oxidizing agents.[1]
Handling Procedures:
-
Preparation: Conduct a thorough risk assessment before beginning any experiment. Ensure all personnel are trained in the proper handling protocols.[5]
-
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form to avoid dust generation.[1][4]
-
Dispensing: Use a spatula or scoopula to handle the solid chemical. Avoid creating dust. Do not touch the chemical with bare hands.
-
General Hygiene: Wash hands and any exposed skin thoroughly after handling.[1] Do not eat, drink, or smoke in the laboratory.[4]
Emergency and First Aid Procedures
In the event of exposure, immediate action is crucial.
| Exposure Route | First Aid Measures |
| Inhalation | Remove the victim to fresh air. If symptoms persist or in severe cases, seek medical attention.[2] If breathing has stopped, provide artificial respiration.[6] |
| Skin Contact | Immediately wash the affected skin with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[2] If skin irritation occurs, get medical advice/attention.[1] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do. Continue rinsing.[1] Seek immediate medical attention.[2] |
| Ingestion | Wash out the mouth with copious amounts of water for at least 15 minutes.[2] Do NOT induce vomiting. Seek medical attention.[3] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
Waste Categorization:
-
This compound is a halogenated organic chemical. Halogenated waste should be segregated from non-halogenated waste streams.
Disposal Procedures:
-
Solid Waste: Collect solid this compound waste in a designated, clearly labeled, and sealed container for hazardous chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a designated container for halogenated organic liquid waste.
-
Contaminated Materials: Any materials used to handle the chemical (e.g., gloves, weighing paper, pipette tips) should be disposed of as solid hazardous waste.
-
Container Disposal: Empty containers should be rinsed thoroughly with a suitable solvent, and the rinsate collected as halogenated liquid waste. Once decontaminated, the container can be disposed of according to institutional guidelines.
-
Arrangement for Disposal: All chemical waste must be disposed of through a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in the regular trash.[1]
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
